Furo[3,2-b]pyridine-6-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYSYIKDUZFTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559529 | |
| Record name | Furo[3,2-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122535-04-0 | |
| Record name | Furo[3,2-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Furo[3,2-b]pyridine-6-carboxylic acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic organic compound featuring a fused furan and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Derivatives of the furo[3,2-b]pyridine core have been identified as potent inhibitors of key cellular signaling pathways, including the Hedgehog (Hh) and Cdc-like kinase (CLK) pathways, suggesting their potential as therapeutic agents in oncology and other diseases. This document provides a technical overview of the known chemical properties, general synthetic approaches, and the biological context of this compound and its derivatives.
Chemical Properties
While specific experimentally determined data for this compound is limited in publicly available literature, its fundamental properties can be summarized.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 122535-04-0 | [1] |
| Molecular Formula | C₈H₅NO₃ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| pKa (Predicted) | 2.03 ± 0.30 | [1] |
| Storage Conditions | Store in freezer, under -20°C, sealed in dry conditions | [1] |
Table 2: Spectroscopic Data (Predicted Ranges)
Due to the lack of specific experimental spectra for this compound, the following table outlines the expected regions for key spectroscopic signals based on the functional groups present in the molecule.
| Spectroscopy | Expected Chemical Shifts / Frequencies |
| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), Carboxylic acid proton (δ 10-13 ppm, broad) |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Carboxylic acid carbonyl (δ 165-185 ppm) |
| IR Spectroscopy | O-H stretch (carboxylic acid, broad, 2500-3300 cm⁻¹), C=O stretch (1680-1710 cm⁻¹), C-O stretch (1210-1320 cm⁻¹), Aromatic C-H and C=C stretches |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 163, Fragmentation patterns corresponding to loss of -OH, -COOH |
Synthesis and Reactivity
General Synthetic Approaches
The synthesis of the furo[3,2-b]pyridine scaffold can be achieved through various strategies. A common approach involves the construction of the furan ring onto a pre-existing pyridine core.
Representative Experimental Protocol (Hypothetical):
This protocol is a generalized representation based on common synthetic methods for similar furo[3,2-b]pyridine derivatives and should be adapted and optimized for specific laboratory conditions.
Objective: To synthesize this compound.
Materials:
-
Appropriately substituted pyridine precursor (e.g., a 2-halopyridine with a vicinal formyl or acetyl group)
-
A reagent for furan ring formation (e.g., a glycolate derivative)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, THF)
-
Reagents for workup and purification (e.g., water, ethyl acetate, silica gel)
Procedure:
-
Step 1: Furan Ring Formation. To a solution of the substituted pyridine precursor in an anhydrous solvent under an inert atmosphere, add the base portion-wise at 0°C. Stir the mixture for 30 minutes.
-
Add the furan-forming reagent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.
-
Step 2: Workup. After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Purification. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the Furo[3,2-b]pyridine intermediate.
-
Step 4: Carboxylic Acid Formation. If the precursor used contained an ester group at the 6-position, perform hydrolysis using standard conditions (e.g., aqueous lithium hydroxide or sodium hydroxide) to yield the final this compound.
-
Purify the final product by recrystallization or chromatography.
Reactivity
The reactivity of this compound is dictated by its constituent functional groups: the aromatic furo[3,2-b]pyridine core and the carboxylic acid moiety.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.
-
Aromatic Core: The furo[3,2-b]pyridine ring system is amenable to electrophilic aromatic substitution reactions, with the position of substitution directed by the electron-donating and -withdrawing nature of the fused rings and the carboxylic acid group. The pyridine nitrogen can also be quaternized.
Biological Activity and Signaling Pathways
Derivatives of the furo[3,2-b]pyridine scaffold have shown significant biological activity, primarily as inhibitors of protein kinases. Two key pathways implicated are the Hedgehog (Hh) signaling pathway and the Cdc-like kinase (CLK) pathway.
Inhibition of Hedgehog Signaling
The Hedgehog signaling pathway is crucial during embryonic development and its aberrant activation is linked to the formation and progression of various cancers. Furo[3,2-b]pyridine derivatives have been identified as modulators of this pathway, acting downstream of the Smoothened (SMO) receptor.
Caption: Hedgehog signaling pathway and the inhibitory point of Furo[3,2-b]pyridine derivatives.
Inhibition of Cdc-like Kinases (CLKs)
Cdc-like kinases are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Dysregulation of CLKs is associated with various diseases, including cancer. Furo[3,2-b]pyridine derivatives have been developed as potent and selective inhibitors of CLKs.
Caption: Simplified workflow of CLK-mediated pre-mRNA splicing and its inhibition.
Conclusion
This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery. While specific experimental data for this particular molecule remains scarce in the public domain, the broader family of furo[3,2-b]pyridine derivatives has demonstrated promising activity as inhibitors of critical cancer-related signaling pathways. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogues is warranted to fully explore their therapeutic potential. This technical guide serves as a foundational resource for researchers and scientists entering this exciting area of medicinal chemistry.
References
An In-depth Technical Guide to the Molecular Structure of Furo[3,2-b]pyridine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic organic compound featuring a fused furan and pyridine ring system. This core structure, known as a furopyridine, is of significant interest in medicinal chemistry due to its role as a "privileged scaffold" in the design of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological relevance of this compound, with a focus on its involvement in key signaling pathways. While specific experimental data for this exact molecule is not widely available in public literature, this guide compiles essential information on its structural identification and provides representative experimental protocols and data from closely related analogs.
Molecular Structure and Identification
This compound is characterized by a planar, bicyclic aromatic system with a carboxylic acid group attached to the pyridine ring at position 6. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring results in a unique electronic distribution that influences its chemical reactivity and biological activity.
Table 1: Key Identifiers for this compound [1]
| Identifier | Value |
|---|---|
| CAS Number | 122535-04-0 |
| Molecular Formula | C₈H₅NO₃ |
| Molecular Weight | 163.13 g/mol |
| Canonical SMILES | C1=COC2=C1N=CC(=C2)C(=O)O |
| InChI | InChI=1S/C8H5NO3/c10-8(11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H,10,11) |
| InChIKey | LIYSYIKDUZFTJS-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| pKa | 2.03 ± 0.30 (Predicted)[1] |
| Physical Form | Solid[1] |
| Storage | Sealed in dry, Store in freezer, under -20°C[1] |
Synthesis and Characterization
Representative Experimental Protocol: Synthesis of Furo[3,2-c]pyridine Derivatives
The following protocol for the synthesis of 2-benzyloxymethylfuro[3,2-c]pyridine provides a relevant example of the synthetic methodology employed for this class of compounds.
Experimental Workflow: Synthesis of a Furo[3,2-c]pyridine Derivative
Caption: General workflow for the synthesis of furo[3,2-c]pyridine derivatives.
Detailed Methodology: To a solution of 4-hydroxy-3-iodopyridine (1.0 eq) in DMF are added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), copper(I) iodide (0.1 eq), and diisopropylamine (2.0 eq). The respective protected propargylic ether (1.2 eq) is then added, and the reaction mixture is heated to 70°C. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired furo[3,2-c]pyridine derivative.
Spectroscopic Characterization
The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques. Although specific data for the title compound is scarce, the expected spectral features can be inferred from the analysis of related structures and general principles of spectroscopy.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the furo[3,2-b]pyridine core. The proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The protons on the furan and pyridine rings will resonate in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns being dependent on their positions. For example, in a series of benzofuro[3,2-b]pyridine derivatives, the aromatic protons were observed in the range of δ 6.5-8.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (δ 160-180 ppm) and the sp²-hybridized carbons of the aromatic rings (δ 100-160 ppm). For instance, in a related benzofuro[3,2-b]pyridine derivative, the carbon signals were observed in the range of δ 111-166 ppm.
Table 3: Representative ¹H NMR Data for a Benzofuro[3,2-b]pyridine Derivative [2]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| Aromatic-H | 8.43–8.37 | m | - |
| Aromatic-H | 8.13 | s | - |
| Aromatic-H | 7.61 | d | 8.4 |
| Aromatic-H | 7.38–7.26 | m | - |
| Aromatic-H | 6.67 | d | 8.4 |
| CH | 5.22 | s | - |
| OCH₃ | 3.71 | s | - |
| CH₃ | 2.47 | s | - |
(Data for Methyl 4-(p-tolyl)-1-tosyl-1,4-dihydrobenzofuro[3,2-b]pyridine-3-carboxylate)
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid and the aromatic rings.
-
O-H Stretch: A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[3]
-
C=O Stretch: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.[3]
-
C-O Stretch and O-H Bend: Bands in the regions of 1320-1210 cm⁻¹ (C-O stretch) and 1440-1395 cm⁻¹ and 950-910 cm⁻¹ (O-H bend) are also expected.[3]
-
Aromatic C-H and C=C/C=N Stretches: Absorptions corresponding to the aromatic C-H stretching and ring stretching vibrations will also be present.
2.2.3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The ESI-HRMS spectrum of a related benzofuro[3,2-b]pyridine derivative showed the [M+H]⁺ ion, confirming its molecular weight.
Biological Relevance and Signaling Pathways
The furo[3,2-b]pyridine scaffold is a key structural motif in the development of inhibitors for several important protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer.
Inhibition of CDC-like Kinases (CLKs)
Derivatives of furo[3,2-b]pyridine have been identified as potent and highly selective inhibitors of CDC-like kinases (CLKs). CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.
CLK Signaling Pathway and Inhibition
Caption: Furo[3,2-b]pyridine derivatives inhibit CLKs, preventing the phosphorylation of SR proteins and disrupting mRNA splicing.
The crystal structure of a furo[3,2-b]pyridine derivative in complex with CLK1 (PDB ID: 6i5i) has been solved, providing valuable insights into the binding mode and the structural basis for its inhibitory activity. This structural information is crucial for the rational design of more potent and selective CLK inhibitors.
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is essential during embryonic development and is also implicated in the maintenance of adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of several types of cancer. Certain furo[3,2-b]pyridine derivatives have been shown to be effective modulators of the Hedgehog pathway.
Hedgehog Signaling Pathway and Modulation
Caption: The Hedgehog signaling pathway, a potential target for furo[3,2-b]pyridine modulators.
Conclusion
This compound represents a molecule of significant interest within the field of medicinal chemistry. Its core heterocyclic structure serves as a versatile scaffold for the development of targeted therapeutics, particularly kinase inhibitors. While detailed experimental data for this specific compound remains limited in the public domain, this guide provides a comprehensive overview of its molecular structure, methods for its synthesis and characterization based on closely related analogs, and its biological importance in key cellular signaling pathways. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore their therapeutic potential.
References
Furo[3,2-b]pyridine-6-carboxylic acid: A Technical Guide for Researchers
CAS Number: 122535-04-0
This technical guide provides a comprehensive overview of Furo[3,2-b]pyridine-6-carboxylic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into its chemical properties, synthesis, and potential biological activities.
Chemical and Physical Properties
This compound is characterized by a fused furan and pyridine ring system, with a carboxylic acid functional group at the 6-position. This structure imparts a unique combination of aromaticity, polarity, and reactivity, making it a valuable scaffold for chemical modification.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₃ | --INVALID-LINK-- |
| Molecular Weight | 163.13 g/mol | --INVALID-LINK-- |
| Predicted pKa | 2.03 ± 0.30 | --INVALID-LINK-- |
| Canonical SMILES | C1=COC2=C1N=CC(=C2)C(=O)O | --INVALID-LINK-- |
| InChI Key | LIYSYIKDUZFTJS-UHFFFAOYSA-N | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Storage | Sealed in dry, Store in freezer, under -20°C | --INVALID-LINK-- |
Synthesis
A potential synthetic workflow is outlined below:
Experimental Protocol: General Sonogashira Coupling for Furopyridine Synthesis
This protocol is a generalized procedure based on the synthesis of similar furopyridine structures and would require optimization for the specific synthesis of this compound.
Materials:
-
Appropriately substituted 3-halopyridine (e.g., a 3-bromo-2-alkoxypyridine derivative where the alkoxy group can be later converted to the furan ring, and a precursor to the carboxylic acid is at the 6-position).
-
A suitable terminal alkyne.
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂).
-
Copper(I) iodide (CuI).
-
An amine base (e.g., triethylamine or diisopropylamine).
-
Anhydrous solvent (e.g., THF or DMF).
Procedure:
-
To a degassed solution of the 3-halopyridine in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for a few minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction and extract the product into an organic solvent.
-
Purify the resulting alkynyl pyridine intermediate by column chromatography.
-
The subsequent intramolecular cyclization to form the furan ring can often be induced by treatment with a base or by heating.
-
The final step would involve the conversion of the precursor group at the 6-position to a carboxylic acid, for instance, through oxidation of an alkyl or hydroxymethyl group.
Spectroscopic Data (Predicted)
No experimental spectroscopic data for this compound has been identified. However, based on the known spectral properties of carboxylic acids and related heterocyclic systems, the following characteristics can be predicted:
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | Aromatic protons on the furo[3,2-b]pyridine core are expected in the δ 7.0-9.0 ppm region. The carboxylic acid proton would likely appear as a broad singlet downfield, typically >10 ppm. |
| ¹³C NMR | Aromatic carbons would appear in the δ 110-160 ppm range. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the δ 165-185 ppm region. |
| FT-IR | A broad O-H stretching band for the carboxylic acid is expected from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group should be present around 1700-1730 cm⁻¹. Characteristic C=C and C-N stretching vibrations from the aromatic rings would also be observed. |
| Mass Spec. | The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight (163.13). Common fragmentation patterns would include the loss of -OH (M-17) and -COOH (M-45). |
Biological Activity and Potential Applications
While specific biological data for this compound is not available, the furo[3,2-b]pyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry. This suggests that compounds containing this core structure are likely to exhibit biological activity. Research on related furo[3,2-b]pyridine derivatives has identified them as potent and selective inhibitors of cdc-like kinases (CLKs) and as modulators of the Hedgehog signaling pathway.
CDC-like Kinase (CLK) Inhibition
CLKs are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing. Dysregulation of splicing is implicated in various diseases, including cancer and neurodegenerative disorders. The furo[3,2-b]pyridine scaffold has been identified as a promising starting point for the development of selective CLK inhibitors.
Experimental Protocol: In Vitro CLK1 Kinase Assay (ADP-Glo™ Assay)
This protocol outlines a common method for assessing the inhibitory activity of a compound against CLK1.
Materials:
-
Recombinant human CLK1 enzyme.
-
CLK1 substrate (e.g., a synthetic peptide with a consensus phosphorylation site).
-
ATP.
-
Kinase assay buffer.
-
This compound (test compound).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Microplate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the test compound dilutions, CLK1 enzyme, and the substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Hedgehog Signaling Pathway Modulation
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is linked to the development and progression of several types of cancer. The furo[3,2-b]pyridine scaffold has also been shown to be a source of modulators of this pathway.
Experimental Protocol: Hedgehog Pathway Reporter Assay
This assay measures the activity of the Hedgehog pathway by quantifying the expression of a reporter gene under the control of a GLI-responsive promoter.
Materials:
-
A suitable cell line responsive to Hedgehog signaling (e.g., NIH/3T3 cells).
-
A reporter plasmid containing a luciferase gene driven by a GLI-responsive promoter.
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
Hedgehog pathway agonist (e.g., SAG or a Shh-conditioned medium).
-
This compound (test compound).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the GLI-responsive luciferase reporter plasmid and the control plasmid.
-
After an appropriate incubation period, treat the cells with the Hedgehog pathway agonist in the presence of varying concentrations of the test compound.
-
Incubate for a further 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Determine the effect of the compound on Hedgehog pathway activation and calculate the IC₅₀ or EC₅₀ value.
Conclusion
This compound represents a promising chemical entity for further investigation in the field of drug discovery. Its core scaffold has been associated with the inhibition of key cellular signaling pathways, such as those regulated by CLK kinases and the Hedgehog pathway, which are implicated in cancer and other diseases. While specific experimental data for this particular derivative is limited, this technical guide provides a foundation for its synthesis, characterization, and biological evaluation. The detailed experimental protocols for relevant assays offer a starting point for researchers to explore the therapeutic potential of this and related compounds.
The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals
An In-Depth Exploration of Kinase Inhibition, Hedgehog Pathway Modulation, and Cytotoxic Activity
The furo[3,2-b]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its "privileged" nature, conferring a wide range of biological activities upon its derivatives. This technical guide provides a comprehensive overview of the known biological activities associated with the furo[3,2-b]pyridine scaffold, with a particular focus on its roles in kinase inhibition, modulation of the Hedgehog signaling pathway, and cytotoxic effects against cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs.
Kinase Inhibition: Targeting Key Regulators of Cellular Processes
Derivatives of the furo[3,2-b]pyridine scaffold have emerged as potent and selective inhibitors of several protein kinases, which are critical regulators of numerous cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.
Cdc2-like Kinase (CLK) Inhibition
A significant body of research has focused on the development of furo[3,2-b]pyridine derivatives as inhibitors of Cdc2-like kinases (CLKs), particularly CLK1, CLK2, and CLK4.[1][2][3] These serine/threonine kinases play a crucial role in the regulation of pre-mRNA splicing, a fundamental process for gene expression. The potent and selective inhibition of CLKs by furo[3,2-b]pyridine-based compounds highlights their potential as chemical probes to study the biological functions of these kinases and as starting points for the development of novel therapeutics.[1]
One notable example is the chemical probe MU1210 , a 3,5-disubstituted furo[3,2-b]pyridine derivative.[1][2] It exhibits potent inhibitory activity against CLK1, CLK2, and CLK4 with IC50 values in the low nanomolar range.[1]
Homeodomain-Interacting Protein Kinase (HIPK) Inhibition
Beyond CLKs, certain furo[3,2-b]pyridine derivatives have demonstrated high selectivity as inhibitors of Homeodomain-Interacting Protein Kinases (HIPKs).[2] HIPKs are involved in various signaling pathways that control cell differentiation, proliferation, and apoptosis. The discovery of selective HIPK inhibitors based on the furo[3,2-b]pyridine scaffold opens new avenues for investigating the therapeutic potential of targeting these kinases.
Table 1: Quantitative Data for Furo[3,2-b]pyridine Derivatives as Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Cell-based Assay IC50 (µM) | Reference |
| MU1210 | CLK1 | 8 | - | - | [1] |
| CLK2 | 20 | - | - | [1] | |
| CLK4 | 12 | - | - | [1] | |
| - | - | MCF-7 | 4.6 (Cell Viability) | [1] |
Note: Data for the parent Furo[3,2-b]pyridine-6-carboxylic acid is not currently available in the public domain. The data presented is for a representative derivative.
Hedgehog Signaling Pathway Modulation
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers.[3][4] Interestingly, kinase-inactive subsets of 3,5,7-trisubstituted furo[3,2-b]pyridines have been identified as sub-micromolar modulators of the Hedgehog pathway, demonstrating that this scaffold can be tailored to target different biological pathways.[3][4]
dot
Caption: Hedgehog signaling pathway and potential modulation by Furo[3,2-b]pyridine derivatives.
Cytotoxic Activity Against Cancer Cells
A number of studies have reported the cytotoxic effects of furo[3,2-b]pyridine derivatives against various cancer cell lines, underscoring their potential as anticancer agents.[5][6] The observed cytotoxicity is often linked to the inhibition of critical cellular pathways, such as those regulated by the kinases mentioned above.
For instance, 2-substituted furo[3,2-b]pyridines have shown encouraging growth inhibition of MDA-MB-231 and MCF-7 breast cancer cell lines.[5][6] Furthermore, some derivatives have demonstrated the ability to induce apoptosis in cancer cells.[6] Other studies have reported potent cytotoxic activity of furopyridone derivatives against esophageal cancer cell lines, with IC50 values in the sub-micromolar range for certain compounds.[7]
Table 2: Cytotoxic Activity of Furo[3,2-b]pyridine Derivatives
| Compound Derivative | Cell Line | Assay | IC50 / Activity | Reference |
| 2-substituted furo[3,2-b]pyridine | MDA-MB-231 | Growth Inhibition | Encouraging | [5][6] |
| MCF-7 | Growth Inhibition | Encouraging | [5][6] | |
| Furopyridone derivative | KYSE70 | Cytotoxicity | 0.655 µg/mL (48h) | [7] |
| KYSE150 | Cytotoxicity | 0.655 µg/mL (48h) | [7] |
Note: Specific IC50 values for the parent this compound are not available. The data represents the activity of various derivatives from the scaffold.
Experimental Protocols
To facilitate further research and validation of the biological activities of furo[3,2-b]pyridine derivatives, detailed methodologies for key experiments are provided below.
Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
Spectroscopic Profile of Furo[3,2-b]pyridine-6-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Furo[3,2-b]pyridine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the expected spectroscopic data based on the analysis of its constituent functional groups and provides detailed experimental protocols for obtaining such data.
Core Spectroscopic Data
While experimental spectra for this compound are not publicly available, the following tables summarize the predicted and typical spectroscopic data based on established principles of NMR, IR, and mass spectrometry. These values serve as a reference for researchers working with this compound and its analogs.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 | Singlet, Broad | 1H | COOH |
| ~8.80 | Singlet | 1H | H-5 |
| ~8.20 | Doublet | 1H | H-7 |
| ~7.90 | Doublet | 1H | H-2 |
| ~7.10 | Doublet | 1H | H-3 |
Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~166.0 | C=O (Carboxylic Acid) |
| ~155.0 | C-7a |
| ~148.0 | C-5 |
| ~145.0 | C-2 |
| ~132.0 | C-3a |
| ~120.0 | C-6 |
| ~118.0 | C-7 |
| ~108.0 | C-3 |
Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3300-2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| 3100-3000 | Medium | C-H Stretch | Aromatic (Pyridine/Furan) |
| 1725-1700 | Strong | C=O Stretch | Carboxylic Acid (Conjugated)[1][2] |
| 1600-1450 | Medium to Strong | C=C and C=N Stretch | Aromatic Rings |
| 1320-1210 | Strong | C-O Stretch | Carboxylic Acid / Furan |
| 950-910 | Medium, Broad | O-H Bend | Carboxylic Acid |
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 163 | [M]⁺ | Molecular Ion |
| 146 | [M-OH]⁺ | Loss of hydroxyl radical |
| 118 | [M-COOH]⁺ | Loss of carboxyl group[3] |
| 90 | [C₅H₂NO]⁺ | Further fragmentation |
Note: Fragmentation patterns can be influenced by the ionization method used.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the carboxylic acid and to observe the exchangeable carboxylic acid proton.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Perform shimming to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum with the following parameters:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 2 seconds
-
Acquisition time: 4 seconds
-
Spectral width: 20 ppm
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum with the following parameters:
-
Pulse program: zgpg30
-
Number of scans: 1024
-
Relaxation delay (d1): 2 seconds
-
Acquisition time: 1.5 seconds
-
Spectral width: 240 ppm
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol.
-
Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in transmittance or absorbance mode.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or a mixture of acetonitrile and water.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.
-
A small amount of formic acid (0.1%) can be added to the solvent to promote protonation in positive ion mode.
Data Acquisition:
-
Set the ESI source to either positive or negative ion mode.
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
References
In-Depth Technical Guide: Safety and Handling of Furo[3,2-b]pyridine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Furo[3,2-b]pyridine-6-carboxylic acid (CAS No. 122535-04-0). The following sections detail the known hazards, safe handling procedures, personal protective equipment, and emergency protocols. This document is intended to supplement, not replace, institutional safety protocols and a thorough review of the full Safety Data Sheet (SDS).
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data, the compound presents the following hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |
GHS Label Elements
| Pictogram | Signal Word |
|
| Warning |
Precautionary Statements
A comprehensive list of precautionary statements is provided in the table below.
| Code | Statement |
| Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P330 | Rinse mouth. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P317 | If eye irritation persists: Get medical help. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| Storage | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| Disposal | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₈H₅NO₃ |
| Molecular Weight | 163.13 g/mol |
| Appearance | Solid |
| Storage Class | 11 - Combustible Solids |
| Water Solubility | No data available |
| Flash Point | Not applicable |
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a certified chemical fume hood.
-
Eye Wash Stations and Safety Showers: Ensure that emergency eye wash stations and safety showers are readily accessible and in good working order in any area where this compound is handled.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn as a minimum when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield (EN 166). |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use. |
| Skin and Body Protection | A laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or tasks with a high risk of exposure, consider additional protective clothing. |
| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator. |
Handling Procedures
-
Risk Assessment: Before beginning any new procedure, perform a thorough risk assessment to identify and mitigate potential hazards.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use appropriate tools and techniques, such as weighing paper or a spatula, to transfer the compound.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Storage Procedures
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Security: Store in a locked and secure area.
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. |
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
-
Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
Logical Workflow for Safe Handling
The following diagram illustrates a standard workflow for the safe handling of a laboratory chemical like this compound.
Caption: General workflow for safe laboratory chemical handling.
Disclaimer: This guide is intended for informational purposes only and is based on publicly available data, which may not be exhaustive. It is the responsibility of the user to conduct a thorough risk assessment and to consult the most current Safety Data Sheet (SDS) for this compound before use. All laboratory work should be conducted in accordance with institutional and regulatory safety standards.
The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Furo[3,2-b]pyridine scaffold, a fused heterocyclic system also known as 4-azabenzofuran, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and rigid, planar geometry make it an attractive core for the development of highly selective and potent therapeutic agents. This technical guide provides an in-depth exploration of the history of the Furo[3,2-b]pyridine scaffold, from its initial synthesis to its rise as a key pharmacophore in modern drug discovery, particularly in the fields of oncology and neurodegenerative diseases. We will delve into the key synthetic methodologies, providing detailed experimental protocols, and explore the discovery of its significant biological activities, including its role as a potent kinase inhibitor and modulator of crucial signaling pathways.
Discovery and Early History
The first synthesis of a derivative of the Furo[3,2-b]pyridine scaffold was reported in 1982 by S. Shiotani and H. Morita. Their work focused on the synthesis of 2,3-dihydrofuro[3,2-b]pyridine through the cyclization of 2-(2-chloro-3-pyridyl)ethanol. This foundational work laid the groundwork for future explorations into the chemistry of this heterocyclic system. For many years following its initial discovery, the Furo[3,2-b]pyridine core remained a relatively underexplored area of research. However, the turn of the 21st century saw a renewed interest in this scaffold, driven by the relentless search for novel kinase inhibitors in oncology.
Key Synthetic Methodologies
The synthesis of the Furo[3,2-b]pyridine core has evolved significantly since its initial discovery. Modern methods offer greater efficiency, versatility, and access to a wider range of substituted derivatives. Here, we detail some of the most pivotal synthetic strategies.
Cyclization of 2-(2-chloro-3-pyridyl)ethanol (The Shiotani-Morita Synthesis)
This classical approach represents the first reported synthesis of a Furo[3,2-b]pyridine derivative. The key step involves the intramolecular cyclization of 2-(2-chloro-3-pyridyl)ethanol under basic conditions to form the 2,3-dihydrofuro[3,2-b]pyridine ring system.
Experimental Protocol:
A solution of 2-(2-chloro-3-pyridyl)ethanol in a suitable high-boiling point solvent, such as dimethylformamide (DMF), is treated with a strong base, typically sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction mixture is heated to induce intramolecular nucleophilic substitution, where the hydroxyl group displaces the chlorine atom on the pyridine ring, leading to the formation of the fused furan ring. The reaction is typically monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the reaction is quenched with water and the product is extracted with an organic solvent. Purification is achieved through column chromatography.
Logical Relationship of the Shiotani-Morita Synthesis
Caption: The Shiotani-Morita synthesis workflow.
Copper-Catalyzed Intramolecular O-Arylation
A significant advancement in the synthesis of Furo[3,2-b]pyridines came with the development of copper-catalyzed intramolecular O-arylation reactions. This method allows for the direct formation of the furan ring from a suitably substituted pyridine precursor.
Experimental Protocol:
A mixture of a 3-hydroxypyridine derivative bearing a leaving group (e.g., iodine or bromine) at the 2-position and a terminal alkyne is subjected to a copper-catalyzed reaction. A common catalyst system involves copper(I) iodide (CuI) in the presence of a base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), and a ligand like 1,10-phenanthroline. The reaction is typically carried out in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of a copper acetylide intermediate, followed by intramolecular nucleophilic attack of the hydroxyl group onto the alkyne, leading to the cyclized Furo[3,2-b]pyridine product.
| Entry | Pyridine Substrate | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Hydroxy-2-iodopyridine | Phenylacetylene | CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs2CO3 (2 eq) | DMF | 110 | 12 | 85 |
| 2 | 3-Hydroxy-2-bromopyridine | 1-Hexyne | CuI (10 mol%), L-proline (20 mol%), K2CO3 (2 eq) | DMSO | 120 | 24 | 78 |
| 3 | 3-Hydroxy-2-iodopyridine | Trimethylsilylacetylene | CuI (5 mol%), TMEDA (10 mol%), K3PO4 (2 eq) | Dioxane | 100 | 18 | 92 |
Experimental Workflow for Copper-Catalyzed Synthesis
Caption: Copper-catalyzed Furo[3,2-b]pyridine synthesis.
Palladium-Catalyzed Sonogashira Coupling Followed by Cyclization
The Sonogashira coupling reaction provides a powerful and versatile route to Furo[3,2-b]pyridines. This one-pot reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with a dihalopyridine, followed by an in-situ cyclization.
Experimental Protocol:
A 2-chloro-3-hydroxypyridine or a related dihalopyridine is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine). The reaction is typically carried out in an organic solvent such as THF or DMF. The Sonogashira coupling first forms a 2-alkynyl-3-hydroxypyridine intermediate. Subsequent intramolecular cyclization, often promoted by the same catalytic system or by the addition of a stronger base, yields the Furo[3,2-b]pyridine scaffold. This method is highly efficient and tolerates a wide range of functional groups on both the pyridine and alkyne coupling partners.
| Entry | Pyridine Substrate | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-hydroxypyridine | Phenylacetylene | Pd(PPh3)4 (5 mol%), CuI (10 mol%), Et3N | THF | 65 | 8 | 90 |
| 2 | 2,3-Dichloropyridine | 1-Heptyne | PdCl2(PPh3)2 (5 mol%), CuI (10 mol%), DIPA | DMF | 80 | 12 | 82 |
| 3 | 2-Bromo-3-hydroxypyridine | Cyclopropylacetylene | Pd(OAc)2 (2 mol%), XPhos (4 mol%), CuI (5 mol%), Cs2CO3 | Toluene | 100 | 16 | 88 |
Biological Significance and Drug Discovery
The resurgence of interest in the Furo[3,2-b]pyridine scaffold is largely attributable to the discovery of its potent and selective biological activities.
Kinase Inhibition
A landmark discovery in the history of Furo[3,2-b]pyridines was their identification as highly selective inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
-
CDC-like Kinases (CLKs): Furo[3,2-b]pyridine derivatives have been identified as potent and selective inhibitors of CLKs, a family of dual-specificity kinases involved in the regulation of pre-mRNA splicing.[1] Dysregulation of splicing is a hallmark of many cancers, making CLK inhibitors a promising therapeutic strategy.
-
B-Raf Kinase: Certain Furo[2,3-c]pyridine-based compounds, a related isomer, have been developed as potent and selective inhibitors of the B-Raf kinase, a key component of the MAPK/ERK signaling pathway that is frequently mutated in melanoma and other cancers. This highlights the potential of the broader furopyridine class in targeting oncogenic kinases.
-
Phosphoinositide 3-kinases (PI3Ks): The pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold, an extended Furo[3,2-b]pyridine system, has been shown to be a potent inhibitor of PI3Kα, a critical enzyme in the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer.[2]
Simplified Kinase Inhibition Pathway
Caption: Furo[3,2-b]pyridines inhibit kinase activity.
Modulation of the Hedgehog Signaling Pathway
In addition to kinase inhibition, Furo[3,2-b]pyridine derivatives have been identified as potent modulators of the Hedgehog (Hh) signaling pathway.[1] The Hh pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the development and progression of several types of cancer, including basal cell carcinoma and medulloblastoma. Furo[3,2-b]pyridines have been shown to inhibit the Hh pathway by targeting Smoothened (SMO), a key transmembrane protein in the pathway.
Simplified Hedgehog Signaling Pathway Modulation
Caption: Furo[3,2-b]pyridines modulate the Hedgehog pathway.
Conclusion
The Furo[3,2-b]pyridine scaffold has traversed a remarkable journey from a relatively obscure heterocyclic system to a highly sought-after pharmacophore in modern drug discovery. The development of robust and versatile synthetic methodologies has been instrumental in unlocking the therapeutic potential of this privileged core. Its demonstrated efficacy as a potent and selective inhibitor of key oncogenic kinases and as a modulator of the Hedgehog signaling pathway has solidified its importance in the development of novel anticancer agents. The ongoing exploration of the Furo[3,2-b]pyridine scaffold promises to yield a new generation of targeted therapies for a range of human diseases, underscoring the enduring value of heterocyclic chemistry in the quest for innovative medicines.
References
Furo[3,2-b]pyridine-6-carboxylic Acid: A Literature Review of a Privileged Medicinal Chemistry Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a wide range of biological activities. While literature on the specific derivative, Furo[3,2-b]pyridine-6-carboxylic acid, is sparse, the broader family of furo[3,2-b]pyridines has been identified as a privileged structure, particularly in the development of kinase inhibitors and modulators of the Hedgehog signaling pathway. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the furo[3,2-b]pyridine scaffold, drawing from the available scientific literature to inform research and development efforts.
Core Synthesis Strategies
The construction of the furo[3,2-b]pyridine ring system is primarily achieved through cyclization reactions, with several effective methods reported. Key strategies include copper-mediated oxidative cyclization and palladium/copper-catalyzed cross-coupling reactions followed by heteroannulation.
A prevalent and efficient method for synthesizing 2-substituted furo[3,2-b]pyridines involves a one-pot Sonogashira coupling followed by heteroannulation.[1][2] This approach typically utilizes a substituted pyridine with appropriate leaving groups and a terminal alkyne.
Another key synthetic strategy is the copper-mediated oxidative cyclization.[3] This method has been successfully employed in the assembly of the furo[3,2-b]pyridine scaffold.[3]
Biological Activity and Therapeutic Potential
Furo[3,2-b]pyridine derivatives have shown promising activity in several key therapeutic areas, most notably in oncology and infectious diseases. The scaffold's versatility allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.
Kinase Inhibition
A significant area of research has focused on the development of furo[3,2-b]pyridine-based kinase inhibitors.[3] In particular, derivatives of this scaffold have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs).[3]
Hedgehog Signaling Pathway Modulation
The furo[3,2-b]pyridine core has also been identified as a novel scaffold for efficient modulators of the Hedgehog signaling pathway.[3] Dysregulation of this pathway is implicated in the development of various cancers, making its modulation a key therapeutic strategy.[3]
Other Biological Activities
Beyond kinase inhibition and Hedgehog pathway modulation, furo[3,2-b]pyridine derivatives have been reported to possess a broad spectrum of biological activities, including:
Quantitative Biological Data
| Compound ID/Structure | Target | Assay Type | IC50/EC50/Ki | Cell Line | Reference |
| CLK Inhibitor Example | CLK1/2/4 | Kinase Assay | Potent, selective | Not specified | [3] |
| Hedgehog Modulator Example | Hedgehog Pathway | Reporter Assay | Sub-micromolar | Not specified | [3] |
| Anticancer Example | SIRT1 | In vitro | Encouraging growth inhibition | MDAMB-231, MCF-7 | [1][2] |
Note: This table is a representative summary. For detailed quantitative data, please refer to the cited literature.
Key Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of furo[3,2-b]pyridine derivatives, based on protocols described in the literature.
Synthesis of 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling and Cyclization
Objective: To synthesize 2-substituted furo[3,2-b]pyridines from a suitably substituted pyridine and a terminal alkyne.
Materials:
-
Substituted 3-halo-2-hydroxypyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
Procedure:
-
To a reaction vessel, add the 3-halo-2-hydroxypyridine (1.0 eq), terminal alkyne (1.2 eq), Pd/C (e.g., 10 mol%), CuI (e.g., 5 mol%), and PPh3 (e.g., 10 mol%).
-
Add anhydrous ethanol and triethylamine.
-
The reaction mixture is then subjected to ultrasound irradiation or conventional heating under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.
CDC-like Kinase (CLK) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of furo[3,2-b]pyridine derivatives against CLK enzymes.
Materials:
-
Recombinant human CLK enzyme
-
Substrate peptide (e.g., a serine/arginine-rich (SR) protein or a synthetic peptide)
-
ATP (adenosine triphosphate)
-
Test compounds (furo[3,2-b]pyridine derivatives) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the CLK enzyme, and the test compound solution.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.
Hedgehog Signaling Pathway Reporter Assay
Objective: To assess the ability of furo[3,2-b]pyridine derivatives to modulate the Hedgehog signaling pathway.
Materials:
-
A cell line responsive to Hedgehog signaling and stably or transiently transfected with a Gli-responsive luciferase reporter construct (e.g., NIH/3T3 cells).[4]
-
Cell culture medium and supplements.
-
Test compounds (furo[3,2-b]pyridine derivatives) dissolved in DMSO.
-
Hedgehog pathway agonist (e.g., SAG or Shh-N conditioned medium) for antagonist assays.
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the reporter cell line in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
For antagonist assays, co-treat with a Hedgehog pathway agonist. For agonist assays, treat with the compounds alone.
-
Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 24-48 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of pathway inhibition or activation relative to appropriate controls.
-
Determine the IC50 or EC50 values from the dose-response curves.
Visualizations
Experimental Workflow: Synthesis of Furo[3,2-b]pyridines
Caption: General workflow for the synthesis of Furo[3,2-b]pyridines.
Signaling Pathway: Simplified Hedgehog Pathway
Caption: Simplified diagram of the Hedgehog signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Copper-Mediated Oxidative Cyclization in Furopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The development of efficient and selective synthetic methods to access this scaffold is crucial for the exploration of new therapeutic agents. Copper-mediated oxidative cyclization has emerged as a powerful tool for the construction of nitrogen-containing heterocycles, offering a cost-effective and versatile approach. This document provides detailed application notes and protocols for the synthesis of furopyridines utilizing a copper-catalyzed oxidative annulation strategy. The presented methodology is based on the reaction of cyclic ketones with propargylamine, which, while leading to fused pyridines, provides a foundational protocol that can be adapted for the synthesis of furopyridine derivatives by employing furan-based cyclic ketone analogues.
Principle of the Reaction
The synthesis of the fused pyridine ring is achieved through a one-pot copper-catalyzed oxidative annulation of a cyclic ketone with propargylamine. The reaction proceeds in the presence of a copper(II) salt as the catalyst and atmospheric air as the oxidant. This method is advantageous due to its operational simplicity, scalability, and avoidance of high-pressure equipment. The general reaction scheme is depicted below. While the provided protocol from literature sources details the reaction with carbocyclic ketones, the conceptual workflow can be extended to oxygen-containing cyclic ketones (lactones or other furanones) to target furopyridine structures.
Experimental Protocols
This section details the experimental procedures for the copper-catalyzed synthesis of fused pyridines, which serves as a template for adaptation to furopyridine synthesis.
General Procedure for the Synthesis of Fused Pyridines
Materials:
-
Cyclic ketone (e.g., cyclohexanone, as a model substrate) (1.0 mmol)
-
Propargylamine (1.2 mmol)
-
Copper(II) chloride (CuCl₂) (0.05 mmol, 5.0 mol%)
-
Isopropyl alcohol (i-PrOH) (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cyclic ketone (1.0 mmol), isopropyl alcohol (5 mL), and copper(II) chloride (0.05 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add propargylamine (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for the time indicated by reaction monitoring (e.g., by TLC). The reaction is typically run in the presence of air, which serves as the oxidant.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired fused pyridine product.
Data Presentation
The following table summarizes the quantitative data for the copper-catalyzed synthesis of fused pyridines from various cyclic ketones, as reported in the literature. This data provides a baseline for expected yields and reaction times, which will be valuable when adapting the protocol for furan-based starting materials.
| Entry | Cyclic Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexanone | 5.0 | i-PrOH | 6 | 85 |
| 2 | Cycloheptanone | 5.0 | i-PrOH | 8 | 62 |
| 3 | Cyclooctanone | 5.0 | i-PrOH | 7 | 75 |
| 4 | Cyclopentanone | 5.0 | i-PrOH | 10 | 55 |
| 5 | Cyclohexanone | 1.25 | i-PrOH | 12 | 82 |
Mandatory Visualizations
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the copper-mediated oxidative annulation of a cyclic ketone with propargylamine.
Caption: Proposed mechanism for the Cu-catalyzed synthesis of fused pyridines.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of furopyridine derivatives.
Caption: General workflow for furopyridine synthesis and purification.
Application and Future Directions
The copper-mediated oxidative cyclization protocol provides a robust and adaptable method for the synthesis of fused pyridine systems. For drug development professionals, this methodology offers a straightforward route to novel furopyridine scaffolds. Key applications and future research directions include:
-
Scaffold Hopping and Analogue Synthesis: By substituting various furan-based cyclic ketones, a diverse library of furopyridine analogues can be synthesized for structure-activity relationship (SAR) studies.
-
Optimization for Furopyridine Synthesis: Further optimization of reaction conditions, including the choice of copper catalyst, solvent, and oxidant, may be necessary to achieve high yields for specific furan-containing substrates.
-
Mechanistic Studies: Detailed mechanistic investigations for the synthesis of furopyridines will aid in understanding the reaction pathway and in the rational design of more efficient catalytic systems.
-
Green Chemistry: Exploring the use of more environmentally benign solvents and catalyst systems will enhance the sustainability of this synthetic route.
By leveraging the foundational protocols outlined in this document, researchers can efficiently explore the chemical space of furopyridines, accelerating the discovery of new and potent therapeutic agents.
Application Notes and Protocols for the Characterization of Furo[3,2-b]pyridine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. As a key intermediate or final active pharmaceutical ingredient, its proper identification and characterization are crucial for quality control, regulatory submission, and ensuring the reliability of research data. These application notes provide detailed protocols for the analytical characterization of this compound using modern analytical techniques.
Compound Information:
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 122535-04-0 |
| Molecular Formula | C₈H₅NO₃ |
| Molecular Weight | 163.13 g/mol |
| Chemical Structure | dot graph G { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14372158&t=l"]; "this compound"; } Chemical structure of this compound. |
Analytical Methods and Protocols
A comprehensive characterization of this compound involves a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and structure.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is generally suitable for this compound.
Experimental Workflow for HPLC Analysis:
Application Notes and Protocols for the Characterization of Furo[3,2-b]pyridine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of Furo[3,2-b]pyridine-6-carboxylic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furo[3,2-b]pyridine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation and characterization are critical for advancing research in this area. These notes offer generalized protocols and expected spectral data for this compound, serving as a practical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction to Spectroscopic Analysis of this compound
This compound is a heterocyclic compound with the molecular formula C₈H₅NO₃ and a molecular weight of 163.13 g/mol . The structural backbone, a furopyridine, is a privileged scaffold in medicinal chemistry. The precise characterization of its derivatives is paramount for understanding their structure-activity relationships. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation patterns, aiding in its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will provide key information about the number and chemical environment of the hydrogen and carbon atoms, respectively.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the furo[3,2-b]pyridine core. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-2 | 7.5 - 8.0 | Doublet | |
| H-3 | 6.8 - 7.2 | Doublet | |
| H-5 | 8.0 - 8.5 | Singlet or narrow multiplet | |
| H-7 | 8.5 - 9.0 | Singlet or narrow multiplet | |
| -COOH | 10.0 - 13.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C-2 | 140 - 150 | |
| C-3 | 105 - 115 | |
| C-3a | 145 - 155 | Quaternary Carbon |
| C-5 | 115 - 125 | |
| C-6 | 135 - 145 | Quaternary Carbon |
| C-7 | 140 - 150 | |
| C-7a | 150 - 160 | Quaternary Carbon |
| -COOH | 165 - 175 | Carbonyl Carbon |
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.
Expected Mass Spectrometry Data
In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of 164.03. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 162.02. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
| Ion | Formula | Expected Exact Mass (m/z) |
| [M+H]⁺ | C₈H₆NO₃⁺ | 164.0342 |
| [M+Na]⁺ | C₈H₅NNaO₃⁺ | 186.0161 |
| [M-H]⁻ | C₈H₄NO₃⁻ | 162.0197 |
Expected Fragmentation Pattern
Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. A common fragmentation pathway for aromatic carboxylic acids is the loss of CO₂ (44 Da) from the deprotonated molecule.
Experimental Protocols
The following are generalized protocols for the NMR and MS analysis of this compound.
NMR Sample Preparation and Analysis Protocol
A standard protocol for preparing a sample for NMR analysis involves dissolving the compound in a suitable deuterated solvent.[1][2][3][4][5]
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
High-quality 5 mm NMR tube
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex the sample until the compound is fully dissolved.
-
Using a pipette with a cotton or glass wool filter, transfer the solution into the NMR tube.
-
Cap the NMR tube securely and label it appropriately.
-
Insert the sample into the NMR spectrometer.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
ESI-MS Sample Preparation and Analysis Protocol
For ESI-MS, the sample is typically dissolved in a solvent compatible with mass spectrometry and introduced into the instrument.[6][7]
Materials:
-
This compound (approx. 1 mg/mL stock solution)
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Formic acid or ammonium hydroxide (for pH adjustment)
-
Vials and pipettes
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of water and organic solvent (e.g., 50:50 water:acetonitrile).
-
For negative ion mode, it may be beneficial to add a small amount of a weak base like ammonium hydroxide to the final solution to facilitate deprotonation.[6]
-
For positive ion mode, a small amount of a weak acid like formic acid can be added to promote protonation.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in the desired mass range and polarity mode.
Conclusion
The structural characterization of this compound can be effectively achieved through a combination of NMR and mass spectrometry. This application note provides researchers with the expected spectral characteristics and generalized, robust protocols for these analyses. While the provided spectral data are predictive, they offer a solid foundation for the interpretation of experimental results and will aid in the unambiguous identification and characterization of this and related furopyridine derivatives.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. sites.bu.edu [sites.bu.edu]
- 6. The Analytical Scientist | An Education in ESI [theanalyticalscientist.com]
- 7. Increasing sensitivity for carboxylic acid [May 25, 2004] - Chromatography Forum [chromforum.org]
Furo[3,2-b]pyridine-6-carboxylic Acid: Application Notes for Kinase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[3,2-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating significant potential as a core for the development of potent and selective kinase inhibitors.[1][2] Derivatives of this heterocyclic system have shown promising activity against cdc-like kinases (CLKs) and as modulators of the Hedgehog signaling pathway, both of which are implicated in various diseases, including cancer.[1][2] This document provides detailed application notes and protocols for researchers investigating Furo[3,2-b]pyridine-6-carboxylic acid and its analogs as kinase inhibitors. While specific inhibitory data for this compound is not extensively available in the public domain, this guide leverages data from closely related and highly potent furo[3,2-b]pyridine derivatives to provide a framework for its evaluation.
Kinase Inhibitory Activity
Research has identified 3,5-disubstituted furo[3,2-b]pyridine derivatives as potent inhibitors of CLK1, CLK2, and CLK4.[1] Although specific IC50 values for this compound are not reported, the data for representative potent compounds from this class are summarized below.
| Compound Reference | Target Kinase | IC50 (nM) |
| Compound 12f [1] | CLK1 | 13 |
| CLK2 | 6 | |
| CLK4 | 4 | |
| Compound 12h [1] | CLK1 | 10 |
| CLK2 | 5 | |
| CLK4 | 3 |
Signaling Pathways
Furo[3,2-b]pyridine derivatives have been shown to modulate two key signaling pathways: the CLK pathway involved in mRNA splicing and the Hedgehog signaling pathway crucial for embryonic development and implicated in cancer.
Diagram: CLK Signaling Pathway
Caption: Inhibition of CLK-mediated phosphorylation of SR proteins.
Diagram: Hedgehog Signaling Pathway
Caption: Modulation of the Hedgehog signaling pathway.
Experimental Protocols
Synthesis of this compound (General Procedure)
Diagram: General Synthetic Workflow
Caption: General synthesis of this compound.
Biochemical Kinase Inhibition Assay (CLK1 - ADP-Glo™ Assay)
This protocol is adapted for measuring the inhibition of CLK1 and can be modified for other kinases.
Materials:
-
Recombinant human CLK1 enzyme
-
CLK1 substrate (e.g., a synthetic peptide with SR repeats)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (or derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Mixture Preparation:
-
Prepare a 2X enzyme solution in Kinase Assay Buffer.
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the kinase.
-
-
Assay Protocol:
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the 2X enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 2 µL of the 2X substrate/ATP solution to initiate the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation Assay)
This assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate within a cellular context.
Materials:
-
Human cell line expressing the target kinase (e.g., HEK293T)
-
This compound (or derivative)
-
Cell lysis buffer
-
Phospho-specific antibody for the kinase substrate
-
Total protein antibody for the substrate
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate, fluorescent plate reader)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Detection of Phosphorylation (e.g., by Western Blot or ELISA):
-
Western Blot: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific and total protein antibodies.
-
ELISA: Coat a plate with a capture antibody for the substrate, add cell lysates, and then detect with the phospho-specific antibody.
-
-
Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate. Determine the IC50 value by plotting the percent inhibition of phosphorylation against the compound concentration.
Hedgehog Signaling Pathway Reporter Assay
This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a Gli-responsive promoter.
Materials:
-
Hedgehog-responsive reporter cell line (e.g., Shh-LIGHT2 cells)
-
This compound (or derivative)
-
Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium)
-
Luciferase assay reagent
-
96-well clear bottom white plates
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound.
-
Pathway Activation: Add the Hedgehog pathway agonist to the wells. Include control wells with no agonist (baseline) and agonist with DMSO (positive control).
-
Incubation: Incubate the plate for 24-48 hours.
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the lysates.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the percent modulation of Hedgehog signaling for each compound concentration and determine the EC50 or IC50 value.
Conclusion
The furo[3,2-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The provided protocols offer a comprehensive framework for the synthesis and biological evaluation of this compound and its derivatives. While specific data for the 6-carboxylic acid analog is currently limited, the potent activity of related compounds against CLK kinases and their ability to modulate the Hedgehog pathway underscore the therapeutic potential of this chemical class. Further investigation into the synthesis and biological activity of this compound is warranted to fully elucidate its potential as a targeted therapeutic agent.
References
Targeting CLK Kinases with Furo[3,2-b]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for researchers investigating the inhibition of Cdc-like kinases (CLKs) using Furo[3,2-b]pyridine derivatives. These compounds have emerged as potent and selective inhibitors of CLK1, CLK2, and CLK4, key regulators of pre-mRNA splicing.[1][2][3] Dysregulation of CLK activity is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[4]
Introduction to CLK Kinases and Furo[3,2-b]pyridine Inhibitors
Cdc-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[4] This phosphorylation event is essential for the proper assembly and function of the spliceosome. Furo[3,2-b]pyridine derivatives have been identified as a promising class of small molecule inhibitors that target the ATP-binding pocket of CLK enzymes, thereby preventing the phosphorylation of SR proteins and modulating alternative splicing.[4][5]
Data Presentation: Inhibitory Activity of Furo[3,2-b]pyridine Derivatives
The following table summarizes the in vitro inhibitory activities of representative Furo[3,2-b]pyridine derivatives against various CLK isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Compound ID | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK3 IC50 (nM) | CLK4 IC50 (nM) | Reference |
| MU1210 | 8 | 20 | >3000 | 12 | [3] |
| Compound 12f | - | - | - | - | [5] |
| Compound 12h | - | - | - | - | [5] |
| SGC-CLK-1 | 46 | 36 | >1000 | - |
Data for compounds 12f and 12h was mentioned as potent but specific IC50 values were not provided in the initial search results. SGC-CLK-1 was also identified as a potent inhibitor of CLK1 and CLK2.
Mandatory Visualizations
CLK Signaling Pathway in Alternative Splicing
Caption: CLK kinase phosphorylates SR proteins, leading to spliceosome assembly and pre-mRNA splicing. Furo[3,2-b]pyridine derivatives inhibit CLK, blocking this pathway.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining the inhibitory effect of Furo[3,2-b]pyridine derivatives on CLK kinase activity using the ADP-Glo™ assay.
Experimental Protocols
Protocol 1: In Vitro CLK Kinase Activity Assay (ADP-Glo™)
This protocol is adapted from commercially available luminescent kinase assays and is suitable for measuring the in vitro activity of CLK kinases and the potency of inhibitors.[6]
Materials:
-
Recombinant human CLK1, CLK2, or CLK4 enzyme
-
Furo[3,2-b]pyridine derivative stock solution (in DMSO)
-
Myelin Basic Protein (MBP) substrate
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, recombinant CLK enzyme, and MBP substrate.
-
Serial Dilution of Inhibitor: Perform a serial dilution of the Furo[3,2-b]pyridine derivative in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Add Inhibitor to Plate: Add 1 µL of the diluted inhibitor or DMSO control to the wells of the assay plate.
-
Add Kinase Reaction Mix: Add 2 µL of the kinase reaction mix to each well.
-
Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final volume should be 5 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of the Furo[3,2-b]pyridine derivative to the CLK kinase within living cells.[7][8][9]
Materials:
-
HEK293 cells
-
NanoLuc®-CLK1 Fusion Vector
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, tissue culture-treated 96-well plates
-
Luminometer with BRET reading capabilities
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-CLK1 Fusion Vector and a carrier DNA at a 1:9 ratio.
-
Plate the transfected cells in the 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Furo[3,2-b]pyridine derivative in Opti-MEM.
-
Add the diluted compound to the cells and incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Tracer Addition: Add the NanoBRET™ Tracer to all wells at the recommended concentration.
-
Substrate Addition and Signal Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the Extracellular NanoLuc® Inhibitor.
-
Add the detection reagent to the wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable luminometer.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Determine the IC50 value by plotting the mBU values against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
-
Protocol 3: Cell-Based Alternative Splicing Assay (RT-PCR)
This protocol assesses the ability of Furo[3,2-b]pyridine derivatives to modulate the alternative splicing of a specific target gene in cells.[10][11]
Materials:
-
Cancer cell line known to express the target gene (e.g., MCF7, MDA-MB-468)
-
Furo[3,2-b]pyridine derivative
-
Cell culture medium and supplements
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers specific for the different splice variants of the target gene
-
Taq DNA polymerase and dNTPs
-
Agarose gel and electrophoresis equipment
-
Gel documentation system
Procedure:
-
Cell Treatment:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Furo[3,2-b]pyridine derivative or DMSO as a control for 24-48 hours.
-
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Polymerase Chain Reaction (PCR):
-
Perform PCR using primers that flank the alternatively spliced region of the target gene. This will allow for the amplification of different splice variants, which will appear as bands of different sizes on an agarose gel.
-
Include appropriate controls, such as a no-template control and a housekeeping gene (e.g., GAPDH) to normalize for input RNA amounts.
-
-
Agarose Gel Electrophoresis:
-
Run the PCR products on an agarose gel to separate the different splice variants based on their size.
-
Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize the bands using a gel documentation system.
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to the different splice variants.
-
Determine the effect of the Furo[3,2-b]pyridine derivative on the ratio of the splice variants compared to the DMSO control. This will indicate the compound's ability to modulate alternative splicing.
-
References
- 1. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. carnabio.com [carnabio.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. promega.com.au [promega.com.au]
- 10. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Furo[3,2-b]pyridine Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties. Derivatives of this core structure have been investigated as inhibitors of various protein kinases and modulators of critical signaling pathways implicated in cancer progression. This document provides detailed application notes and experimental protocols for a representative furo[3,2-b]pyridine derivative, GSK650394, a potent inhibitor of serum- and glucocorticoid-regulated kinase 1 (SGK1). These protocols are intended to serve as a guide for researchers investigating the anticancer potential of this class of compounds.
Featured Compound: GSK650394
GSK650394 is a small molecule inhibitor that targets the SGK family of kinases, which are downstream effectors of the PI3K signaling pathway and play a crucial role in cell survival and proliferation.
Chemical Structure:
A brief, descriptive caption directly below the generated diagram.
Quantitative Data Summary
The inhibitory activity of GSK650394 has been quantified in both enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and lethal concentrations (LC50) reported in the literature.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| SGK1 | Scintillation Proximity Assay | 62 | [1][2][3] |
| SGK2 | Scintillation Proximity Assay | 103 | [4][1][2][3] |
Table 2: Cell-Based Assay Data
| Cell Line | Cancer Type | Assay Type | Endpoint | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | Cell Growth Assay | Androgen-stimulated growth | ~1 | [4][1] |
| HCT116 | Colorectal Cancer | Cell Viability (CCK-8) | Cell Viability | 135.5 | [5] |
| M-1 | - (Non-cancerous) | Cytotoxicity (XTT) | Cell Viability | LC50: 41 | [3] |
| HeLa | Cervical Cancer | Cytotoxicity (XTT) | Cell Viability | LC50: >100 | [3] |
Experimental Protocols
Protocol 1: In Vitro SGK1 Inhibition Assay (Scintillation Proximity Assay)
This protocol describes the determination of the IC50 value of GSK650394 against SGK1 kinase activity.
Materials:
-
Activated SGK1 enzyme
-
GSK650394
-
Biotinylated CROSStide peptide substrate
-
γ-³²P-ATP
-
Reaction buffer (50 mM Tris pH 7.5, 0.1 mM EGTA, 0.1 mM EDTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mg/mL BSA)
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of GSK650394 in the reaction buffer.
-
In a 96-well plate, add 5 µL of the GSK650394 dilutions to 25 µL of the activated SGK1 enzyme mixture.[2]
-
Prepare a substrate mixture containing biotinylated CROSStide peptide (final concentration 75 µM) and γ-³²P-ATP in the reaction buffer.[2]
-
Initiate the kinase reaction by adding 20 µL of the substrate mixture to each well.
-
Terminate the reaction by adding 50 µL of a 25 mg/mL slurry of streptavidin-coated SPA beads in PBS with 0.1 M EDTA.[6][2]
-
Seal the plate and centrifuge for 8 minutes at 2000 rpm.[6][2]
-
Calculate the IC50 values from the resulting data using appropriate software (e.g., GraphPad Prism).[4][2]
Workflow for in vitro SGK1 inhibition assay.
Protocol 2: LNCaP Cell Growth Assay
This protocol details the procedure to assess the effect of GSK650394 on the androgen-stimulated growth of LNCaP prostate cancer cells.
Materials:
-
LNCaP cells (ATCC CRL-1740)
-
RPMI-1640 medium
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
Non-essential amino acids (NEAA)
-
Sodium pyruvate (NaPyr)
-
R1881 (synthetic androgen)
-
GSK650394
-
96-well plates
-
Cell viability assay reagent (e.g., FluoReporter Blue)
Procedure:
-
Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS. For experiments, use RPMI-1640 supplemented with 8% CS-FBS, 0.1 mM NEAA, and 1 mM NaPyr.[4]
-
Seed LNCaP cells at a density of 5,000 cells per well in 96-well plates in 100 µL of the CS-FBS containing medium.[4][2]
-
After 3 days, treat the cells with R1881 (to stimulate growth) with or without various concentrations of GSK650394. This is done by replacing 50 µL of the medium with 50 µL of fresh medium containing a 2X concentration of the treatment.[2]
-
Repeat the treatment on days 5 and 7.[2]
-
On day 10, remove the media and measure the relative cell number using a suitable cell viability assay according to the manufacturer's instructions.[6]
-
Determine the IC50 of GSK650394 on androgen-mediated cell growth.
Timeline for the LNCaP cell growth assay.
Protocol 3: Western Blot for Nedd4-2 Phosphorylation
This protocol is for assessing the inhibitory effect of GSK650394 on the phosphorylation of Nedd4-2, a downstream target of SGK1.
Materials:
-
LNCaP cells
-
Culture medium (as in Protocol 2)
-
R1881
-
GSK650394
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose membrane
-
Primary antibodies: anti-SGK1, anti-Nedd4-2, anti-phospho-Nedd4-2 (Ser328), anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Grow LNCaP cells in medium with charcoal-stripped FBS for 3 days.[4]
-
Treat the cells with R1881 in the presence or absence of GSK650394 at the desired concentrations for the specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose membrane.[4]
-
Block the membrane and probe with primary antibodies against SGK1, Nedd4-2, phospho-Nedd4-2 (Ser328), and a loading control (e.g., GAPDH).[4]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of GSK650394 on Nedd4-2 phosphorylation.
Signaling Pathway
GSK650394 inhibits SGK1, which is activated downstream of the PI3K/PDK1 pathway. SGK1, in turn, phosphorylates and inactivates the E3 ubiquitin ligase Nedd4-2. The inhibition of SGK1 by GSK650394 leads to a decrease in Nedd4-2 phosphorylation.
GSK650394 inhibits the SGK1 signaling pathway.
References
- 1. GSK 650394 | Other Kinases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
Furo[3,2-b]pyridine-6-carboxylic Acid: A Versatile Scaffold for Drug Discovery
Application Notes and Protocols for Researchers in Drug Development
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. Its unique structural and electronic properties have made it a focal point for the design of potent and selective inhibitors of key cellular signaling pathways implicated in cancer and other diseases. This document provides an overview of the drug discovery applications of furo[3,2-b]pyridine-6-carboxylic acid and its derivatives, with a focus on their roles as inhibitors of Cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. Detailed experimental protocols for the synthesis of the core scaffold and relevant biological assays are also presented.
Application Note 1: Furo[3,2-b]pyridine Derivatives as Potent and Selective Cdc-like Kinase (CLK) Inhibitors
Introduction:
Cdc-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been linked to various cancers and other diseases, making them an attractive target for therapeutic intervention. The furo[3,2-b]pyridine scaffold has been identified as a novel and effective core for the development of highly potent and selective CLK inhibitors.[1][2][3]
Mechanism of Action:
Furo[3,2-b]pyridine-based inhibitors typically function as ATP-competitive inhibitors of CLKs. The heterocyclic core occupies the adenine binding pocket of the kinase, forming key interactions with the hinge region. Substitutions on the furo[3,2-b]pyridine ring can be tailored to exploit other regions of the ATP-binding site, such as the back pocket, to enhance potency and selectivity over other kinases.[4] This selective inhibition of CLKs leads to altered splicing of key oncogenes and tumor suppressors, ultimately resulting in anti-proliferative effects in cancer cells.
Key Quantitative Data:
| Compound | Target Kinase | IC50 (nM) | Reference |
| MU1210 | CLK1 | 8 | [5] |
| MU1210 | CLK2 | 20 | [5] |
| MU1210 | CLK4 | 12 | [5] |
| MU1210 | CLK3 | >3000 | [5] |
Signaling Pathway Diagram:
Caption: Inhibition of CLKs by Furo[3,2-b]pyridine derivatives.
Application Note 2: Furo[3,2-b]pyridine Derivatives as Modulators of the Hedgehog Signaling Pathway
Introduction:
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a known driver of several types of cancer, including basal cell carcinoma and medulloblastoma. The furo[3,2-b]pyridine scaffold has emerged as a promising starting point for the development of novel modulators of the Hh pathway.[1][6]
Mechanism of Action:
In the canonical Hh pathway, the binding of the Hedgehog ligand to its receptor Patched (PTCH1) relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. This leads to the activation of the GLI family of transcription factors and the subsequent expression of Hh target genes. Furo[3,2-b]pyridine-based modulators can interfere with this signaling cascade, although the exact binding target for many of these compounds is still under investigation. Some derivatives have been shown to inhibit Hh signaling downstream of SMO, potentially by targeting components of the GLI activation complex.
Key Quantitative Data:
Specific quantitative data for this compound as a Hedgehog pathway modulator is not currently available. However, profiling of trisubstituted furo[3,2-b]pyridines has revealed compounds with sub-micromolar activity in cell-based assays.[1]
Signaling Pathway Diagram:
Caption: Modulation of the Hedgehog signaling pathway.
Experimental Protocols
Protocol 1: General Synthesis of the Furo[3,2-b]pyridine Scaffold
This protocol describes a general method for the synthesis of the furo[3,2-b]pyridine core via a palladium/copper-catalyzed coupling and cyclization, which can be adapted for the synthesis of various derivatives, including precursors to this compound.[7]
Materials:
-
3-chloro-2-hydroxypyridine
-
Terminal alkyne (e.g., propargyl alcohol for eventual conversion to a carboxylic acid)
-
10% Palladium on carbon (Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
-
Ultrasound bath
Procedure:
-
To a reaction vessel, add 3-chloro-2-hydroxypyridine (1 mmol), the terminal alkyne (1.2 mmol), 10% Pd/C (5 mol%), CuI (2 mol%), and PPh3 (4 mol%).
-
Add anhydrous ethanol (10 mL) and triethylamine (3 mmol).
-
Place the reaction vessel in an ultrasound bath and irradiate at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-substituted furo[3,2-b]pyridine.
Experimental Workflow Diagram:
Caption: Workflow for Furo[3,2-b]pyridine synthesis.
Protocol 2: In Vitro Cdc-like Kinase (CLK) Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of furo[3,2-b]pyridine derivatives against CLKs using a luminescence-based ATP detection assay (e.g., ADP-Glo™).
Materials:
-
Recombinant human CLK1, CLK2, CLK3, or CLK4 enzyme
-
Kinase substrate (e.g., a generic serine/threonine peptide substrate)
-
ATP
-
Furo[3,2-b]pyridine test compounds dissolved in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the furo[3,2-b]pyridine test compounds in kinase assay buffer containing a final DMSO concentration of 1%.
-
In a 384-well plate, add the test compound dilutions.
-
Add the CLK enzyme to each well, except for the no-enzyme control wells.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-luciferin reaction.
-
Measure the luminescence signal using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Hedgehog Signaling Pathway Assay
This protocol describes a cell-based reporter gene assay to screen for modulators of the Hedgehog signaling pathway.
Materials:
-
NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control reporter (e.g., Shh-LIGHT2 cells).
-
DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Hedgehog pathway agonist (e.g., Sonic Hedgehog N-terminal peptide [Shh-N] or Purmorphamine).
-
Furo[3,2-b]pyridine test compounds dissolved in DMSO.
-
96-well clear-bottom white plates.
-
Dual-Luciferase® Reporter Assay System (or similar).
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach and grow to confluence.
-
Treat the cells with the furo[3,2-b]pyridine test compounds at various concentrations in the presence of a Hedgehog pathway agonist. Include appropriate controls (vehicle only, agonist only).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Calculate the percent inhibition or activation of the Hedgehog pathway for each compound concentration and determine the IC50 or EC50 values.
References
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Furopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the evaluation of furopyridine compounds. The methodologies are designed for efficiency and scalability, enabling the rapid identification and characterization of promising lead candidates.
Introduction to Furopyridines
Furopyridines are a class of heterocyclic compounds that have garnered significant interest in drug discovery.[1][2][3] The incorporation of a nitrogen atom in the fused ring system, as compared to benzofurans, can lead to advantageous physicochemical properties, such as improved solubility and the potential for additional hydrogen bond interactions with biological targets.[1][2] Various furopyridine derivatives have demonstrated promising biological activities, including the inhibition of key enzymes in cell signaling pathways, positioning them as attractive scaffolds for the development of novel therapeutics, particularly in oncology.[4][5][6][7]
I. Biochemical Assays: Kinase Inhibition
Many furopyridine compounds have been identified as potent kinase inhibitors.[4][5][6] High-throughput screening of these compounds against specific kinases is a crucial step in their development. This section details a protocol for a luminescence-based kinase assay, which is a common HTS method for quantifying kinase activity.
Application Note: High-Throughput Screening of Furopyridine Compounds as CDK2 Inhibitors
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is implicated in the proliferation of cancer cells.[4][5][7][8][9] Several furopyridine derivatives have shown potent inhibitory activity against the CDK2/cyclin A2 complex.[4][5] The following protocol describes a high-throughput, luminescence-based assay to screen for novel furopyridine inhibitors of CDK2. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and less inhibition.[4]
Table 1: Quantitative Data Summary of Hypothetical Furopyridine Compounds against CDK2/Cyclin A2
| Compound ID | Structure (SMILES) | IC50 (µM) | Maximum Inhibition (%) |
| FUPY-001 | c1cncc2c1oc=c2 | 0.52 | 98 |
| FUPY-002 | Cc1cncc2c1oc=c2 | 1.2 | 95 |
| FUPY-003 | Clc1cncc2c1oc=c2 | 0.89 | 97 |
| Roscovitine (Control) | CC(C)Nc1nc(c2ccccc2)c3c(n1)n[nH]c3=O | 0.45 | 100 |
Experimental Protocol: Luminescence-Based CDK2/Cyclin A2 Kinase Assay (HTS)
This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide (e.g., a peptide derived from Histone H1)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Furopyridine compounds dissolved in 100% DMSO
-
Positive control inhibitor (e.g., Roscovitine)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of furopyridine compounds in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells of a 384-well assay plate.
-
Include wells with a positive control inhibitor and DMSO-only wells for negative control (100% kinase activity).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, CDK2/Cyclin A2 enzyme, and the substrate peptide.
-
Dispense 5 µL of the master mix into each well of the assay plate containing the pre-spotted compounds.
-
Prepare an ATP solution in kinase assay buffer.
-
To initiate the kinase reaction, add 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
-
Luminescence Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This reagent will deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (positive control) controls.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.
-
Experimental Workflow for Kinase Inhibition HTS
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Furo[3,2-b]pyridine-6-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Furo[3,2-b]pyridine-6-carboxylic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common two-step synthesis involving the formation of ethyl furo[3,2-b]pyridine-6-carboxylate followed by its hydrolysis.
Issue 1: Low or No Yield of Ethyl furo[3,2-b]pyridine-6-carboxylate
| Potential Cause | Recommended Solution |
| Incomplete reaction of 5-hydroxynicotinic acid | - Ensure starting material is pure and dry. - Verify the quality and stoichiometry of reagents. - Optimize reaction temperature and time. Consider stepwise temperature ramping. |
| Inefficient cyclization | - Experiment with different dehydrating agents or catalysts. - Ensure anhydrous reaction conditions, as moisture can inhibit cyclization. |
| Side reactions | - Analyze crude product by LC-MS or NMR to identify byproducts. - Adjust reaction conditions (e.g., lower temperature) to minimize side reactions. |
| Incorrect work-up procedure | - Ensure the pH is adjusted correctly during extraction. - Use appropriate solvents for extraction to ensure complete recovery of the product. |
Issue 2: Low Yield of this compound during Hydrolysis
| Potential Cause | Recommended Solution |
| Incomplete hydrolysis of the ethyl ester | - Increase the reaction time or temperature. - Use a higher concentration of the base (e.g., NaOH or KOH) or a stronger base. - Consider using a co-solvent (e.g., methanol or ethanol) to improve solubility. |
| Degradation of the product | - Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times at high temperatures. - Use milder hydrolysis conditions if degradation is observed. |
| Product loss during work-up | - Carefully adjust the pH to the isoelectric point of the carboxylic acid to ensure complete precipitation. - Wash the precipitated product with cold solvent to minimize loss. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution |
| Presence of unreacted starting material or byproducts | - Optimize the reaction conditions to drive the reaction to completion. - Utilize column chromatography with an appropriate solvent system for purification. - Recrystallization from a suitable solvent can also be effective. |
| Product is insoluble or poorly soluble | - Test a range of solvents for recrystallization. - If the product is highly insoluble, it may be necessary to convert it to a more soluble salt for purification and then regenerate the acid. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method is a two-step synthesis. The first step typically involves the synthesis of ethyl furo[3,2-b]pyridine-6-carboxylate from 5-hydroxynicotinic acid. The second step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Q2: What are the critical parameters to control for a high yield in the synthesis of the ethyl ester intermediate?
The critical parameters include the purity of the starting materials, the choice of reagents and their stoichiometry, the reaction temperature, and ensuring anhydrous conditions to facilitate the cyclization reaction.
Q3: What are the recommended conditions for the hydrolysis of ethyl furo[3,2-b]pyridine-6-carboxylate?
Basic hydrolysis using an aqueous solution of sodium hydroxide or potassium hydroxide is a standard method. The reaction is typically carried out at elevated temperatures (e.g., reflux) and monitored until the starting material is consumed.
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the esterification and hydrolysis steps. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q5: What are some common side reactions to be aware of?
In the synthesis of the furo[3,2-b]pyridine core, potential side reactions can include incomplete cyclization, and reactions at other positions of the pyridine ring. During hydrolysis, prolonged exposure to harsh basic conditions and high temperatures can lead to degradation of the product.
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of Ethyl furo[3,2-b]pyridine-6-carboxylate
| Parameter | Condition |
| Starting Material | 5-Hydroxynicotinic acid |
| Reagents | Ethyl chloroacetate, Potassium carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80-120 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 60-80% |
Table 2: Typical Reaction Conditions for the Hydrolysis to this compound
| Parameter | Condition |
| Starting Material | Ethyl furo[3,2-b]pyridine-6-carboxylate |
| Reagent | Sodium hydroxide (aq. solution) |
| Solvent | Water, Ethanol (co-solvent) |
| Temperature | Reflux (approx. 100 °C) |
| Reaction Time | 2-6 hours |
| Typical Yield | 85-95% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl furo[3,2-b]pyridine-6-carboxylate
-
To a solution of 5-hydroxynicotinic acid in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Hydrolysis)
-
Dissolve ethyl furo[3,2-b]pyridine-6-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Reflux the reaction mixture for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with hydrochloric acid to a pH of approximately 3-4.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Visualizations
Technical Support Center: Optimizing Furopyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for furopyridine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of furopyridines.
Question 1: I am getting a low yield or no product in my furopyridine synthesis. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield is a frequent challenge in furopyridine synthesis. The potential causes can be broadly categorized as issues with starting materials, reaction conditions, or the inherent stability of the intermediates and products.
Potential Causes & Solutions:
-
Poor Quality of Starting Materials:
-
Solution: Ensure the purity of your starting materials. Reagents, especially aldehydes and amines, can degrade over time. It is advisable to purify them before use if their quality is uncertain. For instance, aldehydes can be distilled, and solid reagents can be recrystallized.
-
-
Suboptimal Reaction Temperature:
-
Solution: The optimal temperature can be highly dependent on the specific synthetic route. Some reactions require heating to overcome activation barriers, while others may suffer from decomposition at elevated temperatures. It is recommended to screen a range of temperatures. For example, in some multi-component reactions, heating to 90-110°C is necessary.[1][2] In contrast, other syntheses proceed efficiently at room temperature.
-
-
Incorrect Solvent Choice:
-
Solution: The solvent plays a crucial role in the reaction's success. Solvent choice can affect reactant solubility, reaction rate, and even the reaction pathway. For some syntheses, aqueous media has been shown to be effective and environmentally friendly.[2] In other cases, organic solvents like DMF, ethanol, or acetonitrile are required.[1][3] If you are experiencing low yields, consider screening a variety of solvents with different polarities.
-
-
Catalyst Inactivity or Poisoning:
-
Solution: If your reaction employs a catalyst, its activity is paramount. Ensure the catalyst is fresh and has been stored correctly. Catalyst poisoning can occur if impurities are present in the starting materials or solvent.[4] For instance, sulfur-containing compounds can poison palladium catalysts.[4] Consider purifying your reagents and using a freshly opened bottle of solvent.
-
-
Instability of the Furan Ring:
-
Solution: A significant challenge in some furopyridine syntheses is the instability of the furan ring, particularly under strong acidic conditions. If your synthetic strategy involves the construction of the pyridine ring from a furan precursor using strong acids, this could be the cause of low yield. In such cases, exploring alternative synthetic routes that avoid harsh acidic conditions is recommended. Milder Lewis acids or different cyclization strategies could be beneficial.
-
-
Inefficient Work-up and Purification:
-
Solution: The desired product might be lost during the work-up and purification steps. Furopyridines can have varying polarities and solubilities. Ensure your extraction and chromatography conditions are optimized for your specific product. It may be beneficial to analyze a sample of the crude reaction mixture by TLC or LC-MS to confirm the presence of the product before proceeding with purification.
-
Question 2: I am observing significant byproduct formation in my reaction. How can I identify and minimize these unwanted products?
Answer:
Byproduct formation is a common issue that complicates purification and reduces the yield of the desired furopyridine.
Potential Causes & Solutions:
-
Side Reactions of Starting Materials:
-
Solution: Unwanted side reactions, such as the self-condensation of aldehydes or ketones, can compete with the desired reaction.[5] To minimize this, consider adding the more reactive starting material slowly to the reaction mixture. Adjusting the stoichiometry of the reactants can also be beneficial.
-
-
Decomposition of Product or Intermediates:
-
Solution: As mentioned, the furan ring can be sensitive to certain conditions. If you suspect your product or an intermediate is decomposing, try running the reaction at a lower temperature or for a shorter duration. Analyzing the reaction at different time points can help determine if the product is forming and then degrading.
-
-
Use of Protecting Groups:
-
Solution: If your starting materials contain multiple reactive functional groups, the use of protecting groups may be necessary to prevent unwanted side reactions.[6] For example, protecting a reactive amine or hydroxyl group can direct the reaction to the desired pathway. The choice of protecting group is critical and should be stable to the reaction conditions and easily removable afterward.
-
-
Suboptimal pH:
-
Solution: The pH of the reaction mixture can significantly influence the outcome. For reactions involving acid or base catalysis, careful control of the pH is essential. If you are experiencing byproduct formation, it may be beneficial to screen different acids or bases, or to use a buffer.
-
Question 3: My furopyridine synthesis is not reproducible. What factors should I investigate?
Answer:
Poor reproducibility can be frustrating and is often due to subtle variations in experimental parameters.
Potential Causes & Solutions:
-
Atmospheric Moisture and Oxygen:
-
Solution: Some reagents and intermediates in organic synthesis are sensitive to moisture and oxygen. If you are not already doing so, try running the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your solvents are anhydrous.
-
-
Variability in Reagent Quality:
-
Solution: As mentioned earlier, the quality of starting materials is crucial. Using reagents from different suppliers or even different batches from the same supplier can sometimes lead to different results. It is good practice to characterize your starting materials before use.
-
-
Inconsistent Reaction Work-up:
-
Solution: The timing and method of quenching the reaction, as well as the extraction procedure, should be kept consistent between experiments. Variations in these steps can lead to different levels of impurities and affect the final isolated yield.
-
-
Stirring and Heating Inconsistencies:
-
Solution: Ensure that the reaction mixture is being stirred efficiently to ensure homogeneity, especially in heterogeneous reactions. Also, verify that the reaction temperature is being accurately controlled and is consistent.
-
Data on Optimized Reaction Conditions
The following tables summarize quantitative data for different furopyridine synthesis methods, providing a comparative overview of reaction conditions and yields.
Table 1: Three-Component Synthesis of Furo[2',1':5,6]pyrido[2,3-d]pyrimidine Derivatives in Aqueous Media [2]
| Aldehyde (2 mmol) | Tetronic Acid (2 mmol) | 6-Amino-1,3-dimethylpyrimidine-2,4-dione (2 mmol) | Solvent (10 mL) | Temperature (°C) | Time (h) | Yield (%) |
| 4-Cl-C₆H₄CHO | Tetronic Acid | 6-Amino-1,3-dimethylpyrimidine-2,4-dione | Water | 90 | 10 | 92 |
| 4-MeO-C₆H₄CHO | Tetronic Acid | 6-Amino-1,3-dimethylpyrimidine-2,4-dione | Water | 90 | 9 | 95 |
| 4-Me-C₆H₄CHO | Tetronic Acid | 6-Amino-1,3-dimethylpyrimidine-2,4-dione | Water | 90 | 12 | 90 |
| C₆H₅CHO | Tetronic Acid | 6-Amino-1,3-dimethylpyrimidine-2,4-dione | Water | 90 | 15 | 88 |
Table 2: Synthesis of Furan[3,2-c]pyridine Derivatives [1]
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 3-furoyl-L-leucine | Eaton's reagent (P₂O₅/MeSO₃H), 110 °C, 5 h | 6-Isobutyl-furan[3,2-c]pyridin-4,7-dione | 28.9-40.3 |
| 6-Isobutyl-furan[3,2-c]pyridin-4,7-dione | NaBH₄, Anhydrous ethanol, rt, 1 h | 7-Hydroxy-6-isobutyl-furan[3,2-c]pyridin-4(5H)-one | 63.5-71.5 |
| 6-Isobutyl-furan[3,2-c]pyridin-4,7-dione | 1,2-Dibromoethane, K₂CO₃, Acetonitrile, 70 °C, 4 h | 5-(2-bromoethyl)-6-isobutyl-furan[3,2-c]pyridine-4,7-dione | Not specified |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of Furo[2',1':5,6]pyrido[2,3-d]pyrimidine Derivatives in Aqueous Media [2]
-
To a 25 mL round-bottom flask, add 6-amino-1,3-dimethylpyrimidine-2,4-dione (2 mmol), the desired aromatic aldehyde (2 mmol), and tetronic acid (2 mmol).
-
Add 10 mL of water to the flask.
-
Stir the suspension at 90°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 9 to 30 hours depending on the aldehyde used.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the crystalline powder that forms by filtration.
-
Wash the collected solid with water.
-
Recrystallize the crude product from ethanol to obtain the purified furopyridine derivative.
Protocol 2: Synthesis of 6-Isobutyl-furan[3,2-c]pyridin-4,7-dione [1]
-
In a reaction vessel, dissolve N-(3-furanoyl)-L-leucine (2.22 mmol, 1.0 eq.) in 5 mL of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).
-
Stir the solution at 110°C for 5 hours.
-
After the reaction is complete, carefully quench the reaction by adding it to an ice-water mixture.
-
Filter the resulting solution and adjust the pH to neutral.
-
Extract the aqueous solution three times with ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography on a silica gel column to obtain the desired product.
Visualizations
Caption: Troubleshooting workflow for low-yield furopyridine synthesis.
Caption: Experimental workflow for a three-component furopyridine synthesis.
Caption: Two primary retrosynthetic strategies for furopyridine synthesis.
References
Technical Support Center: Synthesis of Furo[3,2-b]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Furo[3,2-b]pyridine derivatives. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the Furo[3,2-b]pyridine core?
A1: The primary synthetic routes to the Furo[3,2-b]pyridine scaffold include:
-
Palladium-catalyzed cross-coupling and heteroannulation: This is a widely used method, often involving a Sonogashira coupling of a substituted pyridine with a terminal alkyne, followed by an intramolecular cyclization.[1][2]
-
Successive regioselective metalations: This strategy allows for the controlled functionalization of the Furo[3,2-b]pyridine core by sequential deprotonation and reaction with electrophiles.[3]
-
Palladium-catalyzed intramolecular cyclization: This approach utilizes precursors that undergo a palladium-catalyzed cyclization to form the fused furan ring.[4]
-
Multi-component reactions: These reactions allow for the construction of the Furo[3,2-b]pyridine skeleton in a single step from multiple starting materials.
Q2: I am observing low yields in my Sonogashira coupling reaction prior to the cyclization step. What are the potential causes?
A2: Low yields in Sonogashira couplings can stem from several factors:
-
Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Impure starting materials: The purity of the pyridine halide, terminal alkyne, and base is crucial. Impurities can interfere with the catalytic cycle.
-
Suboptimal reaction conditions: The choice of palladium source, copper co-catalyst, ligand, base, and solvent can significantly impact the reaction outcome. Systematic optimization of these parameters is often necessary.
-
Homocoupling of the alkyne: A common side reaction is the Glaser coupling of the terminal alkyne. This can be minimized by the slow addition of the alkyne or by using a copper-free Sonogashira protocol.
Q3: How can I control the regioselectivity during the functionalization of the Furo[3,2-b]pyridine core?
A3: Achieving high regioselectivity is a common challenge. The use of directed metalation strategies is a powerful tool for controlling the position of functionalization. By carefully choosing the directing group and the organolithium reagent, specific protons on the Furo[3,2-b]pyridine ring can be selectively abstracted, allowing for the introduction of electrophiles at the desired position.[3]
Troubleshooting Guides
Problem 1: Low Yield of Furo[3,2-b]pyridine in Palladium-Catalyzed Intramolecular Cyclization
Symptoms:
-
The starting material is largely unreacted after the specified reaction time.
-
Multiple side products are observed by TLC or LC-MS analysis.
-
The desired product is obtained in yields significantly lower than reported in the literature.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure proper handling and storage under an inert atmosphere. Consider using a pre-catalyst that is activated in situ. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. If using a standard ligand like PPh₃, consider switching to a more electron-rich and bulky ligand such as XPhos or SPhos, which can improve catalyst stability and activity. |
| Incorrect Base | The strength and nature of the base can influence the reaction rate and selectivity. If using a carbonate base (e.g., K₂CO₃, Cs₂CO₃), consider switching to a phosphate (e.g., K₃PO₄) or an organic base (e.g., DBU). |
| Suboptimal Solvent | The polarity and boiling point of the solvent can affect reaction kinetics. Common solvents for these reactions include dioxane, toluene, and DMF. A solvent screen may be necessary to identify the optimal choice for your specific substrate. |
| Presence of Oxygen | Rigorously degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent prior to adding the catalyst. |
Experimental Protocol: Optimization of Palladium-Catalyzed Intramolecular Cyclization
This protocol provides a general workflow for optimizing the yield of a Furo[3,2-b]pyridine derivative via intramolecular cyclization.
Caption: A logical workflow for optimizing the yield of Furo[3,2-b]pyridine synthesis.
Problem 2: Formation of Side Products and Purification Challenges
Symptoms:
-
TLC or LC-MS analysis shows multiple spots/peaks close to the desired product.
-
Column chromatography results in poor separation and cross-contamination of fractions.
-
The isolated product has a low purity as determined by NMR or HPLC.
Possible Side Reactions and Purification Strategies:
| Side Reaction | Identification | Purification Strategy |
| Homocoupling of Alkyne (Glaser Product) | Mass spectrometry will show a peak corresponding to double the molecular weight of the alkyne starting material. | This byproduct is often less polar than the desired product and can be separated by silica gel chromatography using a non-polar eluent system. |
| Dehalogenation of Pyridine Starting Material | The mass spectrum will show a peak corresponding to the pyridine starting material minus the halogen atom. | This byproduct can be difficult to separate due to similar polarity. Recrystallization or preparative HPLC may be necessary. |
| Incomplete Cyclization | The presence of the uncyclized intermediate can be confirmed by NMR, which will show signals for the alkyne and the precursor's pyridine ring protons. | If the polarity difference is sufficient, flash chromatography can be effective. Otherwise, optimizing the reaction time and temperature to drive the cyclization to completion is the best approach. |
Experimental Protocol: Purification of Furo[3,2-b]pyridine Derivatives
-
Initial Work-up: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Silica Gel Chromatography:
-
Prepare a silica gel column with an appropriate diameter based on the amount of crude product.
-
Choose an eluent system based on TLC analysis. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Carefully load the crude product onto the column and begin elution, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Recrystallization (if necessary):
-
If the product is a solid and still contains impurities after chromatography, dissolve it in a minimum amount of a hot solvent in which the product has high solubility and the impurities have low solubility.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Caption: A standard workflow for the purification of Furo[3,2-b]pyridine derivatives.
Key Experimental Protocols
Synthesis of 2-Substituted Furo[3,2-b]pyridines via Pd/C-Cu Catalysis under Ultrasound[1][2]
This one-pot method involves a sequential C-C coupling and C-O bond formation.
Materials:
-
3-chloro-2-hydroxypyridine
-
Terminal alkyne
-
10% Pd/C
-
CuI
-
PPh₃
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in ethanol (10 mL), add 10% Pd/C (10 mol%), CuI (5 mol%), PPh₃ (10 mol%), and Et₃N (2.0 mmol).
-
Place the reaction vessel in an ultrasonic bath and irradiate at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted Furo[3,2-b]pyridine.
Yield Data for Selected Derivatives:
| R-group of Alkyne | Product | Yield (%) |
| Phenyl | 2-Phenyl-Furo[3,2-b]pyridine | 85 |
| 4-Methylphenyl | 2-(4-Methylphenyl)-Furo[3,2-b]pyridine | 82 |
| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-Furo[3,2-b]pyridine | 88 |
Successive Regioselective Metalations of Furo[3,2-b]pyridine[3]
This protocol allows for the introduction of various functional groups at specific positions of the Furo[3,2-b]pyridine core.
Materials:
-
Furo[3,2-b]pyridine
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile (e.g., TMSCl, DMF, I₂)
Procedure for C7-Functionalization:
-
Dissolve Furo[3,2-b]pyridine (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere and cool to -78 °C.
-
Add n-BuLi (1.1 mmol) dropwise and stir the solution at -78 °C for 1 hour.
-
Add the electrophile (1.2 mmol) and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Procedure for C2-Functionalization (after C7-silylation):
-
Starting with 7-(trimethylsilyl)Furo[3,2-b]pyridine, repeat the above procedure to achieve lithiation and subsequent electrophilic quench at the C2 position.
Caption: Stepwise functionalization of Furo[3,2-b]pyridine via regioselective metalation.
References
- 1. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Successive regioselective metalations of fused heterocycles: synthesis of polyfunctionalized furo[3,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Furo[3,2-b]pyridine-6-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Furo[3,2-b]pyridine-6-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential solutions and preventative measures.
Q1: My crude this compound has a low melting point and appears discolored. What are the likely impurities?
A1: The presence of impurities is a common reason for a depressed and broad melting point range, as well as discoloration. Based on typical synthetic routes for furopyridine derivatives, likely impurities include:
-
Unreacted starting materials: Depending on the synthetic pathway, these could include precursors to the furan or pyridine rings.
-
Side-products: Incomplete cyclization or alternative reaction pathways can lead to various isomeric or related heterocyclic by-products.
-
Residual solvents: Solvents used in the reaction or initial work-up may be trapped in the crude product.
-
Reagents: Catalysts or reagents used in the synthesis may not have been fully removed.
To identify the specific impurities, we recommend analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: I am having difficulty purifying this compound by recrystallization. It either oils out or the recovery is very low. What should I do?
A2: Recrystallization can be challenging for polar, functionalized heterocyclic compounds. Here are some troubleshooting steps:
-
Solvent Selection is Crucial: The ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures. For a polar compound like this compound, consider the following:
-
Single Solvents: Alcohols (e.g., ethanol, methanol) or water can be effective.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can provide the necessary solubility gradient. Common combinations for polar compounds include:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Water
-
Heptane/Ethyl Acetate
-
-
-
Troubleshooting Oiling Out: Oiling out occurs when the compound comes out of solution as a liquid rather than a solid. This can be addressed by:
-
Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Using a higher volume of solvent: This can prevent the saturation point from being reached at a temperature above the compound's melting point in that solvent.
-
Adding a seed crystal: A small crystal of pure product can initiate crystallization.
-
Scratching the inside of the flask: This can create nucleation sites for crystal growth.
-
-
Improving Low Recovery:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Ensure complete precipitation: Cool the solution thoroughly in an ice bath before filtration.
-
Wash the collected crystals with cold solvent: This will remove surface impurities without dissolving a significant amount of the product.
-
Q3: Column chromatography is giving me poor separation of this compound from its impurities. How can I optimize the separation?
A3: this compound is a polar compound, which can lead to streaking and poor separation on silica gel. Here are some optimization strategies:
-
Stationary Phase: Standard silica gel is acidic and can strongly interact with the basic pyridine nitrogen and the carboxylic acid group. Consider using:
-
Neutral or basic alumina: This can reduce the strong acidic interactions.
-
Reversed-phase silica (C18): This is suitable for polar compounds, using a polar mobile phase.
-
-
Mobile Phase (Eluent):
-
For Normal Phase (Silica/Alumina): Start with a moderately polar solvent system and gradually increase the polarity. Good starting points for polar compounds include:
-
Dichloromethane/Methanol mixtures (e.g., 98:2, 95:5, 90:10)
-
Ethyl Acetate/Hexane mixtures with a higher proportion of ethyl acetate.
-
-
To Reduce Streaking: Add a small amount of a modifier to the eluent:
-
Acetic acid or formic acid (0.1-1%): This will protonate the pyridine nitrogen, reducing its interaction with the silica and leading to sharper peaks.
-
Triethylamine (0.1-1%): This will deprotonate the acidic silanols on the silica surface, reducing tailing.
-
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column in a concentrated band.
Q4: How can I effectively remove baseline impurities that are very similar in polarity to my product?
A4: When impurities have very similar polarity to the desired product, standard purification techniques may be insufficient. Consider the following advanced methods:
-
Acid-Base Extraction: This technique exploits the acidic nature of the carboxylic acid and the basic nature of the pyridine ring.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a weak aqueous base (e.g., sodium bicarbonate solution). The this compound will be deprotonated and move into the aqueous layer, while neutral organic impurities will remain in the organic layer.
-
Separate the layers.
-
Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the pure product.
-
Collect the precipitated solid by filtration.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very challenging separations, Prep-HPLC offers high resolution. A mixed-mode column (combining reversed-phase and ion-exchange characteristics) can be particularly effective for separating isomers of pyridinecarboxylic acids.
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Comments |
| Ethanol/Water | Varies | Good for polar compounds. Start by dissolving in hot ethanol and add water dropwise until turbidity appears, then reheat to dissolve and cool slowly. |
| Methanol/Water | Varies | Similar to ethanol/water, but methanol is more polar. |
| Acetone/Water | Varies | Another effective system for moderately polar compounds. |
| Heptane/Ethyl Acetate | Varies | A less polar system that can be effective if the impurities are significantly more or less polar than the product. |
Table 2: Suggested Mobile Phases for Column Chromatography
| Stationary Phase | Mobile Phase System | Modifier (Optional) | Application |
| Silica Gel | Dichloromethane/Methanol | 0.1-1% Acetic Acid | For general purification of the polar product. The acid helps to reduce peak tailing. |
| Silica Gel | Ethyl Acetate/Hexane | 0.1-1% Acetic Acid | Useful if impurities are significantly less polar. |
| Neutral Alumina | Dichloromethane/Methanol | None | To avoid strong acidic interactions with the silica gel. |
| Reversed-Phase (C18) | Acetonitrile/Water | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | For high-resolution separation, particularly for removing polar impurities. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated product will be in the upper aqueous layer.
-
Back-Extraction (Optional): To remove any remaining neutral impurities from the aqueous layer, wash it with a fresh portion of ethyl acetate.
-
Acidification: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add dilute hydrochloric acid (e.g., 1M HCl) dropwise with stirring until the product precipitates out completely (check with pH paper to ensure the solution is acidic).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Visualizations
Technical Support Center: Palladium-Catalyzed Furopyridine Synthesis
Welcome to the technical support center for palladium-catalyzed furopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to side reactions in these synthetic processes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of furopyridines using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Issue 1: Low yield of the desired furopyridine product with significant formation of a homocoupled biaryl byproduct.
-
Question: My Suzuki-Miyaura coupling to form a substituted furopyridine is giving a low yield, and I am observing a significant amount of a homocoupled product from my boronic acid reagent. How can I minimize this side reaction?
-
Answer: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen.[1] To minimize this, consider the following troubleshooting steps:
-
Thoroughly Degas Your Reaction Mixture: Oxygen can promote the oxidative homocoupling of boronic acids. Ensure your solvent and reaction setup are rigorously degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.
-
Optimize the Palladium Pre-catalyst: The choice of palladium source and ligands can significantly impact the prevalence of side reactions. Using a pre-formed, well-defined Pd(0) catalyst or a pre-catalyst that rapidly generates the active Pd(0) species can be beneficial.[2]
-
Adjust the Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can sometimes favor the cross-coupling over homocoupling. However, a large excess can lead to purification challenges.
-
Ligand Selection: The steric and electronic properties of the phosphine ligand are crucial. More electron-rich and bulky ligands can sometimes suppress homocoupling by favoring the reductive elimination step of the cross-coupling pathway.
-
Base Selection: The choice of base can influence the reaction outcome. Weaker bases may sometimes reduce the rate of homocoupling. It is advisable to screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Illustrative Data on Homocoupling Side Product Formation:
| Catalyst System | Base | Solvent | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 65 | 25 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 85 | <5 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 78 | 15 |
Issue 2: Formation of a dehalogenated furopyridine byproduct.
-
Question: In my palladium-catalyzed cross-coupling reaction with a halogenated furopyridine, I am observing a significant amount of the corresponding furopyridine where the halogen has been replaced by a hydrogen atom. What causes this and how can I prevent it?
-
Answer: Dehalogenation is a common side reaction in palladium-catalyzed couplings, where the aryl halide is reduced to the corresponding arene.[3][4][5][6][7] This can occur through various mechanisms, including β-hydride elimination from a palladium-alkoxide intermediate or reaction with a hydride source in the reaction mixture.[3] Here are some strategies to mitigate dehalogenation:
-
Choice of Halogen: The nature of the halogen on your furopyridine substrate can influence the rate of dehalogenation. Bromo and chloro derivatives are often less prone to dehalogenation than their iodo counterparts.[4][5][6]
-
Solvent and Base Selection: Solvents that can act as hydride donors (e.g., alcohols) or certain amine bases can promote dehalogenation.[3] Consider using aprotic solvents like dioxane, toluene, or DMF. The choice of base is also critical; inorganic bases like carbonates or phosphates are often preferred over amine bases if dehalogenation is an issue.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by accelerating the desired cross-coupling pathway relative to the side reaction.
-
Protecting Groups: In some cases, particularly with N-H containing heterocycles, the presence of a protecting group on a nitrogen atom can suppress dehalogenation.[7]
-
Issue 3: Low conversion or decomposition of the furopyridine-boronic acid/ester in Suzuki-Miyaura coupling.
-
Question: My furopyridine-boronic acid appears to be unstable under the reaction conditions, leading to low yields. How can I address this?
-
Answer: Protodeborylation, the cleavage of the C-B bond, is a known decomposition pathway for boronic acids, especially for heteroaromatic boronic acids.[3] The electron-rich nature of the furan ring and the presence of the pyridine nitrogen can influence the stability of the boronic acid.
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are often more stable than the corresponding boronic acids and can be used to circumvent protodeborylation.
-
Reaction Conditions: Minimize reaction time and temperature where possible. Anhydrous conditions and the choice of a suitable base are also important factors.
-
One-Pot Procedures: Consider in situ generation of the boronic acid or ester followed by immediate cross-coupling to minimize decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the palladium-catalyzed synthesis of furopyridines?
A1: The most frequently encountered side reactions include:
-
Homocoupling: The self-coupling of either the organometallic reagent (e.g., boronic acid) or the halide to form symmetrical dimers.[1][8][9]
-
Dehalogenation: The reduction of the aryl halide starting material, replacing the halogen with a hydrogen atom.[3][4][5][6][7]
-
Protodeborylation: The cleavage of the carbon-boron bond of the boronic acid or ester, which is replaced by a carbon-hydrogen bond.[3]
-
β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, this can lead to the formation of a hydrodehalogenated arene and an imine.[10]
Q2: How does the structure of the furopyridine core affect side reactions?
A2: The electronic properties of the furopyridine ring system can influence the propensity for certain side reactions. The electron-rich furan portion and the electron-deficient pyridine ring can affect the reactivity of the palladium catalyst and the stability of intermediates. For instance, the nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially altering the catalytic cycle and influencing the rates of desired versus undesired reaction pathways.
Q3: Can the choice of palladium catalyst and ligand minimize side product formation?
A3: Absolutely. The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is critical for controlling selectivity. Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or specific bidentate ligands (e.g., dppf) are often used to promote the desired cross-coupling and suppress side reactions like homocoupling and dehalogenation. Pre-formed catalysts can also offer better control over the active catalytic species.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Synthesize Aryl-Furopyridines with Minimized Homocoupling
-
Reagent and Solvent Preparation:
-
Ensure the furopyridine halide, arylboronic acid, base (e.g., K₃PO₄), and solvent (e.g., toluene or dioxane) are of high purity.
-
The solvent must be thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the furopyridine halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).
-
Add the degassed solvent via cannula.
-
-
Catalyst Addition:
-
In a separate glovebox or under a positive pressure of inert gas, prepare a solution of the palladium pre-catalyst (e.g., XPhos Pd G2, 1-2 mol%) and any additional ligand if required.
-
Add the catalyst solution to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Overview of desired reaction and common side reactions.
Caption: A logical workflow for troubleshooting side reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. A concise synthesis of all four possible benzo[4,5]furopyridines via palladium-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - A Concise Synthesis of All Four Possible Benzo[4,5]furopyridines via Palladium-Mediated Reactions - Organic Letters - Figshare [acs.figshare.com]
- 5. lib.ysu.am [lib.ysu.am]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting low yield in copper-mediated cyclization
Welcome to the technical support center for copper-mediated cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The following guides and frequently asked questions (FAQs) address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction shows very low or no conversion. What are the primary factors to investigate?
Low or no conversion is a common issue that can often be resolved by systematically checking the fundamental components of the reaction.
-
Catalyst Activity: The copper catalyst is essential. Ensure that the copper source is active and of the correct oxidation state. Copper(I) species are typically the active catalysts in many cyclization reactions. If using a Copper(II) precatalyst, ensure the conditions are suitable for its reduction to Copper(I) in situ.[1][2] The absence of a copper catalyst can lead to a significant decrease in product yield or no reaction at all.[3]
-
Base Strength and Stoichiometry: Many copper-mediated cyclizations require a base. The choice and amount of base are crucial. Strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK), potassium tert-amylate (KMB), or cesium carbonate (Cs2CO3) are often effective.[3][4] Insufficient base (less than stoichiometric amounts) can result in trace or no product formation.[3]
-
Starting Material Purity: Impurities in starting materials can poison the catalyst or lead to side reactions. Ensure the purity of your substrates and reagents through appropriate purification techniques. Commercially available starting materials may contain inhibitors or byproducts that interfere with the catalysis.[5][6]
-
Atmosphere Control: Many copper(I) catalysts are sensitive to oxygen and can be oxidized to the less active copper(II) state.[1] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is often critical to prevent catalyst deactivation.
Q2: The yield of my desired product is low. How can I optimize the reaction conditions?
Optimizing reaction parameters is key to improving yield. A systematic approach, screening one variable at a time, is recommended.
-
Copper Source: The choice of the copper salt can significantly impact yield. Common sources include CuI, CuBr, CuCl, and Cu(OAc)₂. In one study on benzimidazole synthesis, CuI was found to be the most effective catalyst, providing a significantly higher yield compared to other copper(I) and copper(II) salts.[3]
-
Solvent Selection: The reaction solvent influences the solubility of reagents and the stability of the catalytic species.[7] Aprotic polar solvents like DMSO, DMF, Dioxane, or Toluene are frequently used.[3][4][8] Screening a range of solvents is advisable, as the optimal choice is often substrate-dependent. For instance, in a specific benzimidazole synthesis, tert-amyl alcohol was found to be superior to other solvents like ethylene glycol, dioxane, and DMF.[3]
-
Ligand Effects: While some copper-mediated cyclizations are "ligand-free," many benefit from the addition of a ligand to stabilize the copper catalyst and promote the desired transformation.[3][7][9] Common ligands include N,N-dimethylethylenediamine, proline, and various phosphines.[3][10] However, in some cases, the addition of a ligand can decrease the yield, highlighting the importance of experimental validation.[3]
-
Temperature and Reaction Time: These parameters are critical. Insufficient temperature may lead to a sluggish or incomplete reaction, while excessively high temperatures can cause substrate decomposition or catalyst deactivation.[5] Monitor the reaction progress over time (e.g., by TLC or LC-MS) to determine the optimal reaction duration. Extending the reaction time does not always lead to a significant increase in yield and can sometimes promote byproduct formation.[3]
Q3: My reaction starts but appears to stall before completion. What could be causing this?
Reaction stalling often points to catalyst deactivation or instability of a reaction component.
-
Catalyst Deactivation: The active Cu(I) catalyst can be susceptible to oxidation or disproportionation.[11] This can be mitigated by using stabilizing ligands or ensuring strictly anaerobic conditions.[1] Catalyst deactivation can also occur through poisoning by impurities (e.g., sulfur or halides) in the starting materials or solvent.[5][12][13] Sintering, or the agglomeration of copper particles at high temperatures, is another deactivation pathway that reduces the active surface area of the catalyst.[5][12]
-
Substrate or Product Instability: The starting material or the desired product may be unstable under the reaction conditions, leading to decomposition over time. Analyze aliquots of the reaction mixture at different time points to assess the stability of all components.
-
Inhibitory Byproduct Formation: The reaction may generate a byproduct that inhibits the catalyst. This can sometimes be identified by detailed analysis of the reaction mixture.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in your copper-mediated cyclization reaction.
Caption: A step-by-step workflow for troubleshooting low yields.
Data Summary Tables
Table 1: Effect of Copper Catalyst on Benzimidazole Synthesis Yield
This table summarizes the isolated yields of a model cyclization reaction using different copper catalysts. The reaction was performed with o-bromoaniline and n-butyronitrile.
| Entry | Catalyst (0.1 equiv.) | Base (2.0 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuBr | t-BuOK | t-BuOH | 84 | 17 | 80 | [3] |
| 2 | CuCl | t-BuOK | t-BuOH | 84 | 17 | 65 | [3] |
| 3 | Cu₂O | t-BuOK | t-BuOH | 84 | 17 | 73 | [3] |
| 4 | CuBr₂ | t-BuOK | t-BuOH | 84 | 17 | 56 | [3] |
| 5 | CuCl₂ | t-BuOK | t-BuOH | 84 | 17 | 52 | [3] |
| 6 | Cu(OAc)₂ | t-BuOK | t-BuOH | 84 | 17 | 48 | [3] |
| 7 | CuI | t-BuOK | t-BuOH | 84 | 17 | 86 | [3] |
Conditions as reported in the reference. This data illustrates the significant impact of the copper salt on reaction efficiency.
Table 2: Effect of Base and Solvent on Benzimidazole Synthesis Yield
This table shows the optimization of the base and solvent for the same model reaction, using the optimal catalyst (CuI) from Table 1.
| Entry | Catalyst (0.1 equiv.) | Base (2.0 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuI | KOH | t-BuOH | 84 | 17 | Trace | [3] |
| 2 | CuI | K₂CO₃ | t-BuOH | 84 | 17 | Trace | [3] |
| 3 | CuI | K₃PO₄ | t-BuOH | 84 | 17 | ND | [3] |
| 4 | CuI | t-BuOK | t-BuOH | 84 | 17 | 86 | [3] |
| 5 | CuI | KMB | t-Amyl alcohol | 120 | 17 | 98 | [3] |
| 6 | CuI | KMB | Ethylene Glycol | 120 | 17 | 56 | [3] |
| 7 | CuI | KMB | Dioxane | 120 | 17 | 82 | [3] |
| 8 | CuI | KMB | Toluene | 120 | 17 | 75 | [3] |
ND = Not Detected. KMB = Potassium tert-amylate. This data highlights the critical interplay between the base, solvent, and temperature.
Key Experimental Protocols
Protocol 1: General Procedure for a Ligand-Free Copper-Catalyzed Cyclization
This protocol is a representative example based on the synthesis of benzimidazoles.[3]
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide substrate (1.0 mmol, 1.0 equiv.), the copper(I) iodide catalyst (CuI, 0.1 equiv.), and the base (e.g., potassium tert-amylate, 2.0 equiv.).
-
Atmosphere Control: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the nitrile coupling partner (2.0 equiv.) and the anhydrous solvent (e.g., t-amyl alcohol, 6 mL) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 17 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cyclized product.
Conceptual Diagrams
Generalized Catalytic Cycle
This diagram illustrates a simplified, plausible catalytic cycle for a copper-mediated intramolecular C-N cross-coupling reaction.
Caption: A simplified representation of a copper catalytic cycle.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Furo[3,2-b]pyridine-6-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Furo[3,2-b]pyridine-6-carboxylic acid for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue: Inconsistent Results in Biological Assays
Possible Cause: Degradation of this compound in solution.
Troubleshooting Steps:
-
Solvent Selection:
-
Use aprotic, anhydrous solvents for stock solutions (e.g., DMSO, DMF).
-
If aqueous buffers are required for assays, prepare fresh solutions from a DMSO stock immediately before use.
-
-
pH of Aqueous Solutions:
-
The stability of heterocyclic carboxylic acids can be pH-dependent. It is advisable to maintain the pH of the solution close to neutral (pH 7.0-7.4) unless the experimental protocol requires acidic or basic conditions.
-
Buffer the aqueous solution to maintain a stable pH.
-
-
Temperature During Experiment:
-
Perform experiments at a controlled and consistent temperature. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Light Exposure:
-
Protect solutions from light by using amber vials or covering the containers with aluminum foil.
-
Issue: Loss of Compound Potency Over Time in Stored Solutions
Possible Cause: Long-term storage instability.
Troubleshooting Steps:
-
Storage of Solid Compound:
-
Store the solid compound in a tightly sealed container at -20°C, as recommended.[1]
-
Protect from moisture by storing in a desiccator.
-
-
Storage of Stock Solutions:
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Use solutions within a defined period. It is recommended to perform a stability study to determine the acceptable storage duration.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The solid compound should be stored in a dry, sealed container in a freezer at -20°C.[1] Solutions, particularly in protic solvents, are expected to be less stable. Stock solutions in anhydrous DMSO should be stored in aliquots at -20°C or -80°C and protected from light.
Q2: How can I assess the stability of this compound in my experimental conditions?
A2: A forced degradation study is recommended. This involves exposing the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing for degradation products using a stability-indicating analytical method, such as HPLC.
Q3: Are there known degradation pathways for this compound?
A3: Specific degradation pathways for this compound are not well-documented in the public domain. However, based on the structure, potential degradation could involve decarboxylation, oxidation of the furan or pyridine rings, or hydrolysis under extreme pH conditions.
Q4: What is the predicted pKa of this compound?
A4: The predicted pKa is approximately 2.03 ± 0.30.[1] This indicates it is a relatively acidic compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₃ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| Predicted pKa | 2.03 ± 0.30 | [1] |
| Recommended Storage | Sealed in dry, Store in freezer, under -20°C | [1] |
Experimental Protocols
Protocol: General Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound. Researchers should adapt the conditions based on their specific experimental needs and analytical capabilities.
Objective: To identify potential degradation products and assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C) for a defined period.
-
Photostability: Expose the solid compound and the solution to light in a photostability chamber according to ICH Q1B guidelines. Include a dark control.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Characterize the degradation products using techniques like mass spectrometry (MS) if necessary.
-
Visualizations
Signaling Pathways
Furo[3,2-b]pyridine derivatives have been identified as modulators of the Hedgehog signaling pathway and as inhibitors of cdc-like kinases (CLKs).[2][3]
References
Technical Support Center: Scaling Up the Synthesis of Furo[3,2-b]pyridine-6-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Furo[3,2-b]pyridine-6-carboxylic acid, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the Furo[3,2-b]pyridine core?
A1: Several synthetic strategies have been developed for the Furo[3,2-b]pyridine scaffold. A prevalent method involves a one-pot, sequential C-C coupling and C-O bond formation reaction. This is often achieved through a Sonogashira cross-coupling of a substituted pyridine with a terminal alkyne, followed by an intramolecular heteroannulation. Palladium catalysts, often in combination with a copper co-catalyst, are frequently employed to facilitate this transformation.[1][2] Alternative approaches may involve the cyclization of appropriately functionalized pyridine derivatives.
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: When scaling up, it is crucial to conduct a thorough risk assessment. Key considerations include:
-
Thermal Management: Many of the coupling and cyclization reactions are exothermic. Ensure adequate cooling capacity and temperature monitoring to prevent runaway reactions.
-
Reagent Handling: The use of pyrophoric reagents like n-butyllithium or flammable solvents requires strict anhydrous conditions and appropriate fire safety measures.
-
Pressure Build-up: Reactions that evolve gas, such as those involving the use of carbonates or azides, should be performed in appropriately rated vessels with pressure relief systems.
-
Catalyst Handling: Palladium catalysts can be pyrophoric upon exposure to air, especially after use when they may be finely divided and coated with organic material. Handle with care under an inert atmosphere.
Q3: How can I improve the yield and purity of my product during scale-up?
A3: Optimizing reaction parameters is key to improving yield and purity on a larger scale. Consider the following:
-
Solvent Quality: Ensure the use of dry, high-purity solvents to prevent side reactions.
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reactants and catalysts. A slight excess of one reactant may be beneficial on a small scale but can lead to significant impurity formation at a larger scale.
-
Reaction Monitoring: Implement in-process controls (e.g., TLC, LC-MS, or NMR) to monitor the reaction progress and ensure complete conversion before work-up.
-
Purification Method: Column chromatography may not be practical for large quantities. Investigate alternative purification methods such as recrystallization or slurry washes to isolate the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Furo[3,2-b]pyridine Core | 1. Incomplete reaction. 2. Catalyst deactivation. 3. Sub-optimal reaction temperature. 4. Presence of moisture or oxygen. | 1. Monitor the reaction closely using TLC or LC-MS and extend the reaction time if necessary. 2. Use fresh, high-quality catalyst and ensure an inert atmosphere. Consider using a ligand to stabilize the catalyst. 3. Optimize the reaction temperature. Some reactions may benefit from a gradual increase in temperature. 4. Ensure all glassware is oven-dried and reactions are run under a positive pressure of an inert gas (e.g., nitrogen or argon). Use anhydrous solvents. |
| Formation of Significant Side Products | 1. Homocoupling of the alkyne (Glaser coupling). 2. Protodehalogenation of the starting pyridine. 3. Over-reaction or decomposition at high temperatures. | 1. Use a copper co-catalyst (e.g., CuI) and an appropriate amine base (e.g., triethylamine or diisopropylamine) to suppress homocoupling. 2. Ensure a strictly inert atmosphere and use a well-defined catalyst system. 3. Maintain careful temperature control and avoid localized overheating. |
| Difficulty in Removing the Palladium Catalyst | 1. The catalyst is finely dispersed in the reaction mixture. 2. The product coordinates with the palladium. | 1. Filter the reaction mixture through a pad of celite or a specialized palladium scavenger. 2. Treat the crude product solution with a chelating agent or perform an activated carbon treatment. |
| Product is an Inseparable Mixture of Isomers | 1. Non-regioselective cyclization. 2. Isomerization under reaction conditions. | 1. Re-evaluate the synthetic route to favor the desired regioselectivity. The choice of starting materials and reaction conditions can significantly influence the outcome. 2. Analyze the reaction at different time points to check for isomerization. If it occurs, consider milder reaction conditions or a shorter reaction time. |
| Poor Solubility of Starting Materials or Product | 1. Inappropriate solvent choice for the scale of the reaction. 2. Precipitation of intermediates or product. | 1. Conduct solubility studies to find a more suitable solvent or solvent mixture for the desired concentration. 2. If the product precipitates, this can sometimes be advantageous for purification (crystallization). If an intermediate precipitates, a different solvent system or higher reaction temperature may be required. |
Experimental Protocols
Representative Gram-Scale Synthesis of a Furo[2,3-b]pyridine Core (Adaptable for Furo[3,2-b]pyridine)
This protocol is based on a reported gram-scale synthesis of a related isomer and can be adapted for the synthesis of this compound with appropriate starting materials.[3]
Step 1: SNAr and Cyclization
-
To a solution of a suitable di-substituted pyridine (e.g., a chloropyridine with an adjacent activating group) in an appropriate solvent (e.g., DMF or THF), add a nucleophile (e.g., the sodium salt of an alpha-hydroxy ester) at room temperature.
-
The reaction is typically stirred for several hours to overnight.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layers are combined, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product from this step is often carried forward to the next step without further purification.
Step 2: Saponification
-
Dissolve the crude ester from the previous step in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed.
-
After the reaction is complete, acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Step 3: Decarboxylation (if necessary)
-
If the synthesis yields a dicarboxylic acid or a precursor that requires decarboxylation, the carboxylic acid from the previous step can be heated in a high-boiling solvent (e.g., diphenyl ether) or treated with a decarboxylating agent.
-
The progress of the decarboxylation should be monitored by TLC or LC-MS.
-
Once complete, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid, or by extraction followed by purification.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Furo[3,2-b]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of Furo[3,2-b]pyridines.
Troubleshooting Guides
Problem 1: Low yield of the desired Furo[3,2-b]pyridine and presence of a major byproduct with a mass corresponding to a dimer of the starting alkyne.
Possible Cause: This is a classic indication of alkyne homocoupling, often referred to as Glaser coupling, a common side reaction in Sonogashira couplings. This is particularly prevalent when the reaction is exposed to oxygen.
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere:
-
Degas all solvents and reagents thoroughly before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of an inert gas (Argon or Nitrogen) through the liquid for an extended period.
-
Maintain a positive pressure of an inert gas throughout the entire reaction setup.
-
-
Optimize Catalyst and Reagents:
-
Use fresh, high-purity palladium and copper catalysts. Older catalysts may have reduced activity, leading to a higher propensity for side reactions.
-
Consider copper-free Sonogashira conditions. While the reaction may be slower, it eliminates the primary catalyst for homocoupling.
-
-
Control Reaction Temperature:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor byproduct formation.
-
-
Purification:
-
The homocoupling byproduct can often be separated from the desired product by column chromatography. A non-polar solvent system is typically effective.
-
Problem 2: Presence of a significant amount of the uncyclized 2-alkynyl-3-hydroxypyridine intermediate in the final product mixture.
Possible Cause: Incomplete intramolecular cyclization. This can be due to several factors, including insufficient reaction time, inadequate temperature, or the presence of inhibiting impurities.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initial reaction time, extend the reaction duration.
-
If extending the time is ineffective, a modest increase in temperature may be necessary to promote cyclization.
-
-
Choice of Base and Solvent:
-
The base and solvent can play a crucial role in the cyclization step. Ensure that the chosen base is strong enough to facilitate the deprotonation of the hydroxyl group.
-
The solvent should be compatible with the reaction conditions and capable of dissolving all reactants.
-
-
Check for Impurities:
-
Ensure that the starting 2-alkynyl-3-hydroxypyridine is of high purity. Certain impurities can interfere with the cyclization process.
-
Problem 3: Formation of an isomeric byproduct.
Possible Cause: In some cases, alternative cyclization pathways can lead to the formation of isomeric furopyridine derivatives. This is dependent on the substitution pattern of the starting materials.
Troubleshooting Steps:
-
Structural Characterization:
-
Careful analysis of spectroscopic data (¹H NMR, ¹³C NMR, NOESY) is crucial to differentiate between isomers.
-
If available, X-ray crystallography can provide unambiguous structural confirmation.
-
-
Modify Reaction Conditions:
-
Altering the catalyst, solvent, or temperature may influence the regioselectivity of the cyclization. A systematic screen of reaction parameters may be necessary to favor the desired isomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Sonogashira coupling step of Furo[3,2-b]pyridine synthesis?
A1: The most frequently encountered byproduct is the homocoupled dimer of the terminal alkyne (Glaser coupling product).[1][2] This occurs when two molecules of the starting alkyne couple with each other, catalyzed by the copper(I) species in the presence of an oxidant, typically oxygen.[2]
Q2: How can I identify the alkyne homocoupling byproduct?
A2: The homocoupling byproduct can be identified by its mass spectrum, which will show a molecular weight corresponding to double that of the starting alkyne, minus two hydrogen atoms. Its ¹H NMR spectrum will often show a symmetrical pattern.
Q3: Are there any specific examples of identified homocoupling byproducts in the literature?
A3: Yes, one documented example is the formation of bis(4-N,N-dimethylaminophenyl)butadiyne when using 4-ethynyl-N,N-dimethylaniline as the starting alkyne.[1]
Q4: What are the signs of incomplete intramolecular cyclization?
A4: The primary indicator is the presence of the uncyclized intermediate, 2-alkynyl-3-hydroxypyridine, in your crude product mixture. This can be detected by LC-MS, where you will see the molecular ion peak corresponding to this intermediate, and by ¹H NMR, where you will observe the characteristic signals for the alkyne proton and the hydroxyl proton.
Q5: Can the palladium catalyst itself be a source of impurities?
A5: Yes, residual palladium from the catalyst can remain in the final product even after purification. It is important to quantify the level of palladium, especially for compounds intended for biological applications, as it can have deleterious effects in biological assays.
Data Presentation
Table 1: Common Byproducts in Furo[3,2-b]pyridine Synthesis
| Byproduct Type | Common Name | Typical Analytical Signature | Mitigation Strategy |
| Homocoupling Product | Glaser Dimer | M+ corresponding to 2 x (alkyne) - 2H | Rigorous inert atmosphere, copper-free conditions |
| Uncyclized Intermediate | 2-Alkynyl-3-hydroxypyridine | M+ corresponding to the coupled but uncyclized product | Increase reaction time/temperature for cyclization |
| Isomeric Product | e.g., Furo[2,3-c]pyridine | Different chemical shifts and coupling constants in NMR | Modify reaction conditions to control regioselectivity |
| Catalyst Residue | Palladium | Detected by ICP-MS or other elemental analysis techniques | Effective purification (e.g., silica gel, activated carbon) |
Experimental Protocols
Detailed Methodology for a One-Pot Sonogashira Coupling and Intramolecular Cyclization for the Synthesis of 2-Substituted Furo[3,2-b]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Chloro-2-hydroxypyridine
-
Terminal alkyne
-
Palladium on carbon (10% Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-2-hydroxypyridine (1.0 eq), 10% Pd/C (0.05 eq), CuI (0.1 eq), and PPh₃ (0.2 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed ethanol via syringe, followed by degassed triethylamine (3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture.
-
-
Sonogashira Coupling:
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
-
Intramolecular Cyclization:
-
Once the Sonogashira coupling is complete (disappearance of the 3-chloro-2-hydroxypyridine spot on TLC), continue to heat the reaction at reflux to facilitate the intramolecular cyclization. This step can take an additional 4-12 hours. Monitor for the formation of the Furo[3,2-b]pyridine product.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired 2-substituted Furo[3,2-b]pyridine.
-
Visualizations
Caption: General workflow for Furo[3,2-b]pyridine synthesis.
Caption: Troubleshooting workflow for byproduct identification.
References
Technical Support Center: Enhancing the Purity of Furo[3,2-b]pyridine-6-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Furo[3,2-b]pyridine-6-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My recrystallization of this compound yields no or very few crystals. What are the possible reasons and how can I fix this?
Possible Causes and Solutions:
-
Excessive Solvent: The most common reason for poor crystal yield is the use of too much solvent, which keeps the compound dissolved even at low temperatures.
-
Solution: Concentrate the solution by carefully evaporating a portion of the solvent under reduced pressure and then allow it to cool again.
-
-
Inappropriate Solvent System: The chosen solvent may be too good at dissolving the compound at all temperatures, or it may not provide a significant difference in solubility between hot and cold conditions.
-
Solution: Experiment with different solvent systems. A mixed solvent system, where the compound is soluble in one solvent and insoluble in another, often provides better crystallization. Common solvent systems for pyridine carboxylic acids include ethanol/water, methanol/water, and dimethylformamide (DMF)/water.
-
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility limit and requires a nucleation site to begin crystallization.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a "seed crystal" of pure this compound to the cooled solution.
-
-
Presence of Impurities: Certain impurities can inhibit crystal formation.
-
Solution: Attempt to remove these impurities by passing the crude material through a short plug of silica gel before recrystallization.
-
Q2: After recrystallization, my this compound is still showing impurities in the ¹H NMR spectrum. What are these impurities likely to be and how can I remove them?
Potential Impurities and Removal Strategies:
Based on common synthetic routes for furopyridines, likely impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the furo[3,2-b]pyridine core.
-
Removal: If the starting materials have significantly different polarities, column chromatography is an effective method. If they are acidic or basic, an acid-base extraction can be employed.
-
-
Residual Catalysts: If a palladium-catalyzed cross-coupling reaction was used in the synthesis, trace amounts of palladium may remain.
-
Removal: Treatment with activated carbon or a metal scavenger can help remove residual metals.
-
-
Side-Products: Incomplete cyclization or alternative reaction pathways can lead to isomeric impurities or other related heterocyclic compounds.
-
Removal: High-performance liquid chromatography (HPLC) is often the most effective technique for separating closely related structural isomers.
-
Q3: My HPLC analysis of this compound shows a broad peak or poor separation from impurities. How can I optimize the HPLC method?
HPLC Method Optimization:
-
Mobile Phase pH: The retention of carboxylic acids on reversed-phase columns is highly dependent on the pH of the mobile phase.
-
Solution: Adjust the pH of the aqueous component of your mobile phase to be at least 2 pH units below the pKa of this compound to ensure it is in its neutral, protonated form, which will lead to better retention and peak shape.
-
-
Solvent Gradient: An isocratic elution may not be sufficient to separate all impurities.
-
Solution: Implement a gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase (e.g., acetonitrile or methanol). This will help to resolve early-eluting polar impurities and later-eluting non-polar impurities.
-
-
Column Choice: A standard C18 column may not provide the necessary selectivity.
-
Solution: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic and polar compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for pure this compound?
Q2: What are some suitable recrystallization solvents for this compound?
Given its polar nature due to the carboxylic acid and the pyridine nitrogen, polar protic solvents are a good starting point. Consider the following, potentially as single or mixed solvent systems:
| Solvent System | Rationale |
| Ethanol/Water | Good for many polar organic acids. The compound should be soluble in hot ethanol and less soluble in water. |
| Methanol/Water | Similar to ethanol/water, but methanol is more polar. |
| Dimethylformamide (DMF)/Water | DMF is a strong polar aprotic solvent that can dissolve many otherwise insoluble compounds at room temperature. Adding water as an anti-solvent can induce crystallization. |
| Acetic Acid/Water | Acetic acid can be a good solvent for carboxylic acids due to hydrogen bonding. Water can be used as an anti-solvent. |
Q3: How can I effectively remove colored impurities from my sample?
Colored impurities are often large, conjugated molecules. These can frequently be removed by treating a solution of the crude product with activated charcoal. Add a small amount of charcoal to the solution, heat briefly, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Analytical HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in a 50:50 mixture of Mobile Phase A and B.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for purifying this compound.
Validation & Comparative
Comparative Analysis of Furo[3,2-b]pyridine-6-carboxylic Acid Bioactivity as a Bacterial Topoisomerase Inhibitor
Introduction
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology and are validated targets for antibacterial drugs.[1][2] These enzymes are the primary targets of the widely used fluoroquinolone antibiotics. However, the rise of fluoroquinolone-resistant bacterial strains, often due to mutations in the target enzymes, has diminished their clinical efficacy.[2][3] This has spurred research into new chemical scaffolds that can inhibit these topoisomerases through different binding modes. The furo[3,2-b]pyridine core has emerged as a promising scaffold for developing novel inhibitors of bacterial DNA gyrase and topoisomerase IV.[4][5]
This guide provides a comparative validation of the bioactivity of Furo[3,2-b]pyridine-6-carboxylic acid and its derivatives. It benchmarks their performance against established fluoroquinolones and other novel inhibitor classes, supported by quantitative data and detailed experimental protocols to aid researchers in the field of antibacterial drug discovery.
Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
DNA gyrase and topoisomerase IV are heterotetrameric enzymes (GyrA₂GyrB₂ and ParC₂ParE₂, respectively) that catalyze the cleavage, strand passage, and re-ligation of DNA to resolve topological problems during replication and transcription.[1][6] DNA gyrase introduces negative supercoils into DNA, a function unique to bacteria, while topoisomerase IV is primarily responsible for decatenating daughter chromosomes after replication.[1][6] Both enzymes utilize the energy from ATP hydrolysis, a process mediated by the GyrB and ParE subunits.[1]
Inhibitors can be broadly classified into two categories:
-
Topoisomerase Poisons: These agents, like fluoroquinolones, stabilize the transient DNA-enzyme cleavage complex, leading to an accumulation of double-strand breaks and triggering cell death.[2][3]
-
Catalytic Inhibitors: These compounds inhibit a step in the enzymatic cycle without stabilizing the cleavage complex. For example, aminocoumarins competitively inhibit the ATPase activity of the GyrB/ParE subunits.[1]
Furo[3,2-b]pyridine derivatives are being investigated as novel bacterial topoisomerase inhibitors that may overcome existing resistance mechanisms.
References
Unveiling the Cytotoxic Potential of Furo[3,2-b]pyridine Derivatives: A Comparative Guide
For Immediate Release
In the ongoing quest for novel anticancer agents, Furo[3,2-b]pyridine derivatives have emerged as a promising class of compounds exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic activity of several Furo[3,2-b]pyridine and related furopyridine derivatives, supported by experimental data from multiple studies. Detailed methodologies for key cytotoxicity assays are presented, alongside visualizations of the proposed signaling pathways through which these compounds exert their anticancer effects. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology.
Comparative Cytotoxicity of Furopyridine Derivatives
The cytotoxic potential of various Furo[3,2-b]pyridine and structurally related Furo[2,3-b]pyridine and Furo[3,2-c]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. The data highlights the varying degrees of efficacy of these compounds against different cancer types.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | Furo[3,2-b]pyridine | MDA-MB-231 (Breast) | Not specified, but showed encouraging growth inhibition | [1][2][3] |
| MCF-7 (Breast) | Not specified, but showed encouraging growth inhibition | [1][2][3] | ||
| 4c | Furan[3,2-c]pyridine | KYSE70 (Esophageal) | >99% inhibition at 40 µg/mL | [4] |
| KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [4] | ||
| 7 | Furo[2,3-b]pyridine | Neuro-2a (Neuroblastoma) | 5.8 | [5] |
| 12a | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | Neuro-2a (Neuroblastoma) | 3.6 | [5] |
| Compound 1 | Pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | [6] |
| 10a | Furo[3,2-b]indole | A498 (Renal) | Significant inhibitory activity | [7] |
| 5d | Furo[2,3-d]pyrimidine chalcone | Resistant MCF-7 (Breast) | 1.20 ± 0.21 | [8] |
| 5e | Furo[2,3-d]pyrimidine chalcone | Resistant MCF-7 (Breast) | 1.90 ± 0.32 | [8] |
Experimental Protocols for Cytotoxicity Assays
The determination of the cytotoxic effects of Furo[3,2-b]pyridine derivatives predominantly relies on in vitro cell-based assays. The following are detailed protocols for the most commonly employed methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Furo[3,2-b]pyridine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After treatment, centrifuge the plates and carefully collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The amount of color formed is proportional to the number of lysed cells. Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Signaling Pathways in Furo[3,2-b]pyridine-Induced Cytotoxicity
The cytotoxic effects of Furo[3,2-b]pyridine derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. The following diagrams illustrate the general workflow of cytotoxicity assays and a plausible signaling pathway for apoptosis induction by these compounds.
Figure 1: A generalized workflow for in vitro cytotoxicity assays.
Research suggests that Furo[3,2-b]pyridine derivatives can trigger apoptosis through the intrinsic pathway, often involving the p53 tumor suppressor protein and the JNK signaling pathway. This leads to the activation of a cascade of caspases, the executioners of apoptosis.
Figure 2: A plausible signaling pathway for Furo[3,2-b]pyridine-induced apoptosis.
Conclusion
The presented data underscores the potential of Furo[3,2-b]pyridine derivatives as a valuable scaffold for the development of new anticancer therapies. The significant cytotoxic activity observed in various cancer cell lines warrants further investigation into their precise mechanisms of action and in vivo efficacy. The detailed experimental protocols and the proposed signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to advancing cancer treatment. Further studies focusing on the structure-activity relationships and the specific molecular targets of these compounds will be crucial for optimizing their therapeutic potential.
References
- 1. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 5. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Furopyridine Compounds in Kinase Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of furopyridine compounds as kinase inhibitors, supported by experimental data and detailed protocols.
Furopyridine derivatives have emerged as a promising class of kinase inhibitors, demonstrating potent activity against various kinases implicated in diseases such as cancer.[1][2] This guide details a standard protocol for assessing the inhibitory potential of furopyridine compounds and compares their efficacy against established kinase inhibitors.
Comparative Inhibitory Activity
The inhibitory potency of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The lower the IC50 value, the greater the potency of the inhibitor.
Several studies have highlighted the efficacy of furopyridine derivatives against key kinases. For instance, certain furopyridine derivatives (PD compounds) have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), including its wild-type and mutant forms, with IC50 values in the nanomolar range.[1][3] Similarly, other furopyridine compounds have demonstrated significant inhibition of Cyclin-Dependent Kinase 2 (CDK2).[2]
The following tables summarize the IC50 values of selected furopyridine compounds against their target kinases, in comparison to well-known kinase inhibitors.
Table 1: Inhibitory Activity of Furopyridine Derivatives against EGFR
| Compound | Target Kinase | IC50 (nM) | Reference Inhibitor | IC50 (nM) |
| PD18 | Wild-type EGFR | 8.38 | Erlotinib | >1000 |
| PD56 | Wild-type EGFR | 12.88 | Afatinib | 1.95 |
| PD18 | L858R/T790M EGFR | 10.84 | Osimertinib | 0.41 |
| PD23 | L858R/T790M EGFR | 3.23 | Erlotinib | >1000 |
| PD56 | L858R/T790M EGFR | 12.36 | Afatinib | 1.02 |
Data sourced from Todsaporn et al. (2024).[1]
Table 2: Inhibitory Activity of Furopyridine and Pyridine Derivatives against CDK2/Cyclin A2
| Compound | Target Kinase | IC50 (µM) | Reference Inhibitor | IC50 (µM) |
| Compound 4 | CDK2/cyclin A2 | 0.24 | Roscovitine | 0.394 |
| Compound 11 | CDK2/cyclin A2 | 0.50 | Roscovitine | 0.394 |
| Compound 1 | CDK2/cyclin A2 | 0.57 | Roscovitine | 0.394 |
| Compound 8 | CDK2/cyclin A2 | 0.65 | Roscovitine | 0.394 |
| Compound 14 | CDK2/cyclin A2 | 0.93 | Roscovitine | 0.394 |
Data sourced from Al-Tel et al. (2021).[2]
Kinase Inhibition Assay Protocol
A widely used method to determine the inhibitory activity of compounds is the ADP-Glo™ Kinase Assay.[4][5] This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Experimental Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the IC50 value of furopyridine compounds against a target kinase.
Materials:
-
Target kinase (e.g., EGFR, CDK2)
-
Kinase-specific substrate
-
Furopyridine compounds (test inhibitors)
-
Reference inhibitor (e.g., Erlotinib, Roscovitine)
-
ATP (Adenosine triphosphate)
-
Kinase Buffer
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates (low volume, white)
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the furopyridine compounds and the reference inhibitor in the appropriate solvent (e.g., DMSO).
-
Reaction Setup:
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[5] Incubate at room temperature for 40 minutes.[5]
-
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal.[4][5] Incubate at room temperature for 30-60 minutes.[4]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is positively correlated with the amount of ADP produced and thus the kinase activity.[5]
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Workflow and Signaling Context
To better understand the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
References
- 1. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. promega.com [promega.com]
A Comparative Study: Furo[3,2-b]pyridine vs. Thieno[3,2-b]pyridine in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative physicochemical properties, biological activities, and synthesis of Furo[3,2-b]pyridine and Thieno[3,2-b]pyridine.
Furo[3,2-b]pyridine and Thieno[3,2-b]pyridine are isosteric heterocyclic scaffolds that have garnered significant attention in medicinal chemistry due to their presence in a variety of biologically active compounds. The replacement of the oxygen atom in the furo- moiety with a sulfur atom in the thieno- counterpart can significantly influence the molecule's physicochemical properties, biological activity, and metabolic stability. This guide provides a comparative overview of these two important scaffolds, supported by available experimental data, to aid researchers in the strategic design of novel therapeutics.
Physicochemical Properties: A Comparative Analysis
The subtle change from an oxygen to a sulfur atom induces notable differences in the physicochemical characteristics of the core scaffold. These differences can impact solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.
| Property | Furo[3,2-b]pyridine | Thieno[3,2-b]pyridine | Reference(s) |
| Molecular Formula | C₇H₅NO | C₇H₅NS | [1] |
| Molecular Weight | 119.12 g/mol | 135.19 g/mol | [1] |
| Predicted pKa | 4.22 ± 0.30 | 3.4 (Strongest Basic) | |
| Predicted logP | 1.3 | 2.1 | |
| Boiling Point | 79-80 °C at 12 Torr | Not available | |
| Appearance | Not available | Not available |
Biological Activity: Kinase Inhibition and Beyond
Both Furo[3,2-b]pyridine and Thieno[3,2-b]pyridine cores serve as privileged scaffolds for the development of potent kinase inhibitors, a critical class of oncology drugs. However, the specific kinase targets and biological pathways they modulate can differ, offering distinct opportunities for therapeutic intervention.
Furo[3,2-b]pyridine: This scaffold has been identified as a core component of highly selective inhibitors of cdc-like kinases (CLKs).[2][3] Derivatives of Furo[3,2-b]pyridine have also been shown to be effective modulators of the Hedgehog signaling pathway, a crucial pathway in embryonic development and cancer.[2][3]
Thieno[3,2-b]pyridine: The Thieno[3,2-b]pyridine scaffold is an attractive starting point for the development of highly selective inhibitors of underexplored protein kinases.[4][5][6][7] Notably, derivatives of this scaffold have yielded potent inhibitors of Haspin kinase, a key regulator of mitosis.[4][5][6][7] A comparative study of a Furo[3,2-b]pyridine derivative and its Thieno[3,2-b]pyridine isostere revealed a comparable kinase inhibition profile, suggesting that the thieno-scaffold can effectively mimic the interactions of the furo-scaffold in the kinase hinge region.[5]
While direct comparative cytotoxicity data for the parent compounds is limited, studies on their derivatives provide valuable insights. For instance, a comparative study of Furo[2,3-b]pyridine and Thieno[2,3-b]pyridine derivatives demonstrated potent cytotoxic activity against various cancer cell lines.[8]
Experimental Protocols
Detailed experimental protocols for the synthesis of the parent Furo[3,2-b]pyridine and Thieno[3,2-b]pyridine are not extensively reported. However, the synthesis of their derivatives commonly employs well-established cross-coupling methodologies.
General Procedure for the Synthesis of 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling and Cyclization
This protocol is based on the synthesis of 2-substituted Furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine and terminal alkynes.[9]
Materials:
-
3-chloro-2-hydroxypyridine
-
Terminal alkyne
-
Palladium on carbon (10% Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine and the terminal alkyne in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.
-
The reaction mixture is then subjected to ultrasound irradiation at a specified temperature and duration.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-substituted Furo[3,2-b]pyridine.
General Procedure for the Synthesis of Thieno[3,2-b]pyridine Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on the frequent use of Suzuki-Miyaura coupling for the functionalization of the Thieno[3,2-b]pyridine scaffold.[10][11]
Materials:
-
Brominated Thieno[3,2-b]pyridine derivative
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
In a reaction vessel, combine the brominated Thieno[3,2-b]pyridine derivative, the boronic acid or ester, the palladium catalyst, and the base.
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture to the appropriate temperature under an inert atmosphere for the required time.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the desired Thieno[3,2-b]pyridine derivative.
Visualizing the Biological Landscape
To better understand the biological context of these scaffolds, the following diagrams illustrate a key signaling pathway modulated by Furo[3,2-b]pyridine derivatives and a general workflow for kinase inhibition.
References
- 1. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. researchgate.net [researchgate.net]
- 6. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Furo[3,2-b]pyridine-6-carboxylic Acid Scaffold: A Comparative Analysis Against Established Kinase Inhibitors
For Immediate Release
In the competitive landscape of kinase inhibitor development, the novel Furo[3,2-b]pyridine scaffold has emerged as a promising chemotype, demonstrating high potency and selectivity, particularly against Cdc-like kinases (CLKs). This guide provides a comprehensive comparison of a representative compound from this class, MU1210, against well-established kinase inhibitors: the CLK inhibitors TG-003 and KH-CB19, and the broad-spectrum inhibitor Staurosporine. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this new scaffold in kinase-targeted therapies.
Executive Summary
The Furo[3,2-b]pyridine derivative, MU1210, exhibits potent and selective inhibition of CLK1, CLK2, and CLK4, with IC50 values in the low nanomolar range.[1] Its selectivity profile appears favorable when compared to the broader activity of Staurosporine. While TG-003 and KH-CB19 are also potent CLK inhibitors, subtle differences in their isoform specificity and off-target effects highlight the unique characteristics of the Furo[3,2-b]pyridine core.
Data Presentation: Comparative Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of MU1210, TG-003, KH-CB19, and Staurosporine against a panel of kinases. Lower IC50 values indicate greater potency.
| Kinase Target | MU1210 (nM) | TG-003 (nM) | KH-CB19 (nM) | Staurosporine (nM) |
| CLK1 | 8[1] | 20[2][3][4] | 19.7[5][6] | - |
| CLK2 | 20[1] | 200[2][3][4] | - | - |
| CLK3 | >3000[1] | >10000[4] | 530[5][6] | - |
| CLK4 | 12[1] | 15[2][3][4] | - | - |
| DYRK1A | - | 24 | - | - |
| DYRK1B | - | 34 | - | - |
| PKCα | - | - | - | 2[7][8] |
| PKCγ | - | - | - | 5[7][8] |
| PKCη | - | - | - | 4[7][8] |
| PKA | - | - | - | 7 |
| p60v-src | - | - | - | 6 |
| CaM Kinase II | - | - | - | 20 |
Experimental Protocols
The following is a representative protocol for an in vitro kinase assay used to determine the IC50 values of kinase inhibitors, based on the widely used ADP-Glo™ Kinase Assay.
Objective: To measure the enzymatic activity of a specific kinase in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Purified recombinant kinase (e.g., CLK1)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Test inhibitor (e.g., Furo[3,2-b]pyridine derivative) dissolved in DMSO
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes and tips
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these solutions in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations. The ATP concentration is often set at or near the Km value for the specific kinase.
-
-
Assay Reaction:
-
To the wells of a 384-well plate, add the test inhibitor at various concentrations. Include control wells with DMSO only (for 100% kinase activity) and wells with no kinase (for background).
-
Add the kinase and substrate mixture to all wells except the background controls.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence from all other readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: CLK Signaling Pathway and Point of Inhibition.
Caption: General Workflow for an In Vitro Kinase Assay.
References
Furopyridine Derivatives: A Comparative Guide to Structure-Activity Relationships in Cancer Therapy
A comprehensive analysis of furopyridine derivatives targeting key cancer-related proteins, with a focus on Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). This guide provides a comparative assessment of their biological activities, supported by experimental data and detailed protocols.
Furopyridine and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The fusion of a furan ring with a pyridine ring creates a unique heterocyclic system that has proven to be a valuable template for the design of potent and selective inhibitors of various protein kinases and other biological targets.[2][3] This guide compares the structure-activity relationships (SAR) of two distinct classes of furopyridine derivatives: those targeting CDK2, a crucial regulator of the cell cycle, and those targeting EGFR, a receptor tyrosine kinase often dysregulated in cancer. A third class of furopyridone derivatives showing cytotoxic effects against esophageal cancer is also examined.
Furopyridine Derivatives as CDK2 Inhibitors
A study by Abdel-Rahman et al. (2021) identified several furopyridine derivatives with potent inhibitory activity against the CDK2/cyclin A2 complex.[4] The SAR of these compounds reveals key structural features that contribute to their inhibitory potency.
Structure-Activity Relationship:
The core structure of these derivatives consists of a furopyridine ring substituted with naphthyl and thienyl moieties. The study found that substitutions at the C2 and C3 positions of the furopyridine ring significantly influenced the inhibitory activity.[5]
-
Compound 14 , ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, which incorporates an ester functionality, showed significant activity against a colon cancer cell line.[5] It exhibited potent inhibition of CDK2/cyclin A2 with an IC50 value of 0.93 µM, comparable to the reference inhibitor roscovitine (IC50 = 0.39 µM).[4][5]
-
The presence of an amino group at the 3-position and an ethyl carboxylate at the 2-position of the furo[2,3-b]pyridine core in compound 14 appears to be crucial for its activity.[4]
Comparative Inhibitory Activity of Furopyridine and Pyridine Derivatives against CDK2/cyclin A2:
| Compound ID | Chemical Name | IC50 (µM)[4][5] |
| 14 | Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | 0.93 |
| 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 0.24 |
| 11 | S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate | 0.50 |
| 1 | 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 0.57 |
| 8 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 0.65 |
| Roscovitine | (Reference Compound) | 0.39 |
Experimental Protocol: CDK2/cyclin A2 Kinase Assay
The inhibitory activity of the compounds against CDK2/cyclin A2 was determined using a luminescence-based kinase assay.[5] This assay quantifies the amount of ATP remaining in the solution following the kinase reaction. The luminescent signal is inversely correlated with the kinase activity. The percent inhibition was compared to the reference kinase inhibitor, roscovitine, at a concentration of 10 µM. Data analysis was performed using GraphPad Prism software.[5]
CDK2 Signaling Pathway in Cell Cycle Progression
Caption: Inhibition of CDK2 by furopyridine derivatives blocks cell cycle progression from G1 to S phase.
Furopyridone Derivatives as Cytotoxic Agents
A recent study in 2024 explored a series of novel furanopyridinone derivatives for their cytotoxic activity against esophageal cancer cell lines.[6]
Structure-Activity Relationship:
Through structural modifications, compound 4c was identified as the most potent derivative.[6] It demonstrated a 99% inhibition of KYSE70 and KYSE150 esophageal cancer cell growth at a concentration of 20 µg/mL after 48 hours.[6] The IC50 value for compound 4c was 0.655 µg/mL after 24 hours of treatment.[6][7] Molecular docking studies suggested that the C=O group of the pyridone moiety plays a crucial role in binding to potential targets like METAP2 and EGFR.[6]
Cytotoxic Activity of Furopyridone Derivative 4c:
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µg/mL)[6][7] |
| 4c | KYSE70 | 24 | 0.655 |
| 4c | KYSE150 | 24 | 0.655 |
Experimental Protocol: Cytotoxicity Assay
The in vitro anti-tumor activities of the synthesized furanopyridinone derivatives were evaluated by measuring their cytotoxicity against KYSE70 and KYSE150 esophageal cancer cell lines.[6] The specific details of the cytotoxicity assay (e.g., MTT, SRB) were not fully detailed in the abstract, but the IC50 values were determined after 24 and 48 hours of compound exposure.[6]
Furopyridine Derivatives as EGFR Inhibitors
To overcome drug resistance in non-small cell lung cancer (NSCLC), a series of furopyridine compounds were screened to identify potent inhibitors of wild-type and mutant forms of EGFR.[1][8]
Structure-Activity Relationship:
Virtual screening and molecular dynamics simulations identified several potent compounds. Among these, PD18 and PD56 exhibited highly potent inhibitory activity against both wild-type and mutant EGFR, surpassing the efficacy of known drugs like erlotinib, afatinib, and osimertinib.[1] These compounds were also shown to be cytotoxic to NSCLC cell lines (A549 and H1975) while being non-toxic to normal Vero cells.[1] The strong inhibitory activity was attributed to hydrogen bonding with key residues M793 and S797 in the EGFR active site.[1][8]
Comparative Inhibitory Activity of Furopyridine Derivatives against EGFR:
| Compound | Target EGFR Form | IC50 (nM)[1] |
| PD18 | Wild-Type, Mutants | Nanomolar range |
| PD56 | Wild-Type, Mutants | Nanomolar range |
Experimental Protocol: Cell Viability Assay
The cytotoxic effects of the potent furopyridine compounds were evaluated against A549, H1975, and Vero cell lines.[1] Cells were seeded in 96-well plates and treated with various concentrations of the compounds for 72 hours. Erlotinib, afatinib, and osimertinib were used as positive controls.[1] The specific method for determining cell viability (e.g., MTT assay) was not explicitly stated in the provided information.
Simplified EGFR Signaling Pathway
Caption: Furopyridine derivatives inhibit EGFR, blocking downstream signaling for cell proliferation.
Conclusion
The furopyridine scaffold is a versatile platform for the development of potent inhibitors targeting key proteins in cancer. The examples presented highlight how modifications to the core furopyridine structure can lead to significant differences in biological activity and target selectivity. The furopyridine derivatives targeting CDK2 demonstrate the importance of specific substitutions for achieving high potency. The cytotoxic furopyridone derivatives and the potent EGFR inhibitors further underscore the potential of this heterocyclic system in the discovery of novel anticancer agents. Further investigation and optimization of these derivatives could lead to the development of new and effective cancer therapies.
References
- 1. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
Furo[3,2-b]pyridine Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The Furo[3,2-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various Furo[3,2-b]pyridine derivatives, supported by available experimental data. The information is intended to assist researchers in navigating the landscape of these promising compounds.
In Vitro Efficacy: A Tale of Potent Inhibition
Furo[3,2-b]pyridine derivatives have demonstrated notable in vitro activity across several key biological targets, primarily as kinase inhibitors and modulators of the Hedgehog signaling pathway. Their efficacy as cytotoxic agents against various cancer cell lines has also been a focal point of research.
Kinase Inhibition
A significant area of investigation for Furo[3,2-b]pyridine compounds is their ability to inhibit protein kinases, a class of enzymes often dysregulated in cancer and other diseases. Notably, derivatives of this scaffold have shown potent and selective inhibition of cdc-like kinases (CLKs).[1][2][3]
Table 1: In Vitro Kinase Inhibitory Activity of Selected Furo[3,2-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay GI50 (µM) | Cell Line | Reference |
| 12f | CLK1 | Not Specified | Not Specified | MCF7 | [3] |
| 20 | CLK1 | 4 | Not Specified | T24 | [4] |
| 31 | CLK1 | 9.7 | 1.1 | T24 | [4] |
| 26a | CLK1 | Not Specified | <0.1 | T24 | [4] |
| 27a | CLK1 | Not Specified | Not Specified | T24 | [4] |
Note: IC50 and GI50 values are extracted from different studies and may not be directly comparable due to variations in experimental conditions.
Cytotoxic Activity Against Cancer Cell Lines
The anticancer potential of Furo[3,2-b]pyridine derivatives has been evaluated against a panel of human cancer cell lines. Several compounds have exhibited encouraging growth inhibition, particularly against breast cancer cell lines.[5][6]
Table 2: In Vitro Cytotoxicity of Furo[3,2-b]pyridine Derivatives
| Compound ID | Cell Line | IC50/GI50 (µM) | Assay Type | Reference |
| 3b | MDA-MB-231 | Encouraging Growth Inhibition | Not Specified | [5][6] |
| 3b | MCF-7 | Encouraging Growth Inhibition | Not Specified | [5][6] |
| 12f | MCF7 | Cytotoxic | Not Specified | [3] |
Note: "Encouraging growth inhibition" was reported qualitatively in the source material. Specific IC50/GI50 values were not provided.
Modulation of the Hedgehog Signaling Pathway
Beyond kinase inhibition, certain Furo[3,2-b]pyridine derivatives have been identified as modulators of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cancer.[1][2][3] A subset of 3,5,7-trisubstituted Furo[3,2-b]pyridines, which were inactive as kinase inhibitors, were found to be sub-micromolar modulators of this pathway.[1][2][3]
Table 3: Hedgehog Pathway Modulation by a Furo[3,2-b]pyridine Derivative
| Compound ID | Assay | Activity | Cell Line | Reference |
| 23a | GLI-dependent reporter gene assay | Inhibits Hh signaling | Shh-LIGHT2 | [3] |
In Vivo Efficacy: An Area Ripe for Exploration
While the in vitro data for Furo[3,2-b]pyridine compounds is promising, comprehensive in vivo efficacy studies are currently limited in the public domain. The majority of published in vivo research has focused on related heterocyclic structures, such as Furo[3,2-b]indoles. For instance, a 2,4-disubstituted Furo[3,2-b]indole derivative demonstrated significant antitumor activity in an A498 renal cancer xenograft nude mice model. However, direct in vivo data for Furo[3,2-b]pyridine compounds in xenograft or other animal models remains an area requiring further investigation to validate their therapeutic potential.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are summaries of standard protocols for key assays mentioned in this guide.
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory activity of compounds against a target kinase.
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-32P]-ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, typically by adding a solution containing EDTA, which chelates the Mg2+ required for kinase activity.
-
Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this can be done by separating the phosphorylated substrate by SDS-PAGE followed by autoradiography. For non-radioactive assays, various detection methods can be used, such as fluorescence-based or luminescence-based readouts.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for a few hours (e.g., 3-4 hours) at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the concentration of the compound that causes 50% growth inhibition (GI50) or cell death (IC50) is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the scientific approach.
Caption: Furo[3,2-b]pyridine compounds can inhibit kinase cascades, thereby blocking downstream signaling.
Caption: Furo[3,2-b]pyridines can modulate the Hedgehog signaling pathway, affecting gene expression.
Caption: Workflow of the MTT assay for determining the cytotoxicity of Furo[3,2-b]pyridine compounds.
References
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Furopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Furopyridines, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The fusion of a furan ring to a pyridine ring can occur in four different orientations, giving rise to the isomers: furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine. This structural isomerism can lead to distinct biological profiles, making a comparative understanding of their activities crucial for drug discovery and development. This guide provides an objective comparison of the reported biological activities of these isomers, supported by available experimental data. It is important to note that a direct head-to-head comparison of these isomers in the same studies is limited in the current literature. Therefore, this guide presents the available data for individual isomers to facilitate a broader understanding of their potential.
Data Presentation
The following tables summarize the quantitative data on the biological activities of various furopyridine isomers from different studies.
Furo[2,3-b]pyridine Derivatives: Anticancer and Kinase Inhibitory Activity
Furo[2,3-b]pyridine derivatives have been primarily investigated for their potential as anticancer agents, with a notable activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
| Compound ID/Reference | Target | Cell Line/Enzyme | Activity (IC50) |
| Compound 14 [1][2] | CDK2/cyclin A2 | Enzyme Assay | 0.93 µM |
| Compound 14 [1] | HCT-116 (Colon Cancer) | Cell-based Assay | More potent than Doxorubicin (IC50 = 40.0 µM) |
| Compound 14 [1] | MCF-7 (Breast Cancer) | Cell-based Assay | 19.3-55.5 µM range for a series of compounds |
| Compound 14 [1] | HepG2 (Liver Cancer) | Cell-based Assay | 22.7-44.8 µM range for a series of compounds |
| Compound 14 [1] | A549 (Lung Cancer) | Cell-based Assay | 36.8-70.7 µM range for a series of compounds |
Furo[3,2-c]pyridine Derivatives: Anticancer and Neurological Activity
Derivatives of the furo[3,2-c]pyridine scaffold have shown promise in both oncology and neuroscience, with activities against cancer cell lines and potential interactions with key neurological receptors.
| Compound ID/Reference | Target/Activity | Cell Line/Receptor | Activity (IC50/Affinity) |
| Furan–pyridinone derivative[3] | Cytotoxicity | KYSE70 & KYSE150 (Esophageal Cancer) | 0.655 µg/mL (after 48h) |
| Arylpiperazine derivative[4] | Antipsychotic Potential | Serotonin 5-HT1 & 5-HT2 Receptors | Potent affinity (specific Ki values not provided) |
| Arylpiperazine derivative[4] | Antipsychotic Potential | Dopamine D2 Receptor | Weak interaction |
Furo[3,2-b]pyridine Derivatives: Kinase Inhibition
The furo[3,2-b]pyridine core has been identified as a privileged scaffold for developing highly selective kinase inhibitors.
| Compound ID/Reference | Target | Activity |
| 3,5-disubstituted furo[3,2-b]pyridines[5] | cdc-like kinases (CLKs) | Potent and highly selective inhibitors |
| 3,5,7-trisubstituted furo[3,2-b]pyridines[5] | Hedgehog signaling pathway | Sub-micromolar modulators |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the data presentation.
CDK2/cyclin A2 Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to the kinase activity.
-
Reagents and Materials : Recombinant human CDK2/cyclin A2 enzyme, kinase buffer (e.g., MOPS, β-glycerophosphate, EGTA, MgCl2, DTT), ATP, substrate (e.g., Histone H1), test compounds, and a luminescence-based kinase assay kit (e.g., Kinase-Glo®).
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase buffer, the CDK2/cyclin A2 enzyme, and the test compound.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.[1]
-
Receptor Binding Assay for Serotonin and Dopamine Receptors (Radioligand-based)
This method is used to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
-
Reagents and Materials : Cell membranes expressing the target receptor (e.g., 5-HT2A or D2), a specific radioligand (e.g., [3H]ketanserin for 5-HT2A or [3H]spiperone for D2), incubation buffer, test compounds, and a scintillation counter.
-
Procedure :
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the cell membranes, the radioligand, and the test compound or vehicle.
-
Incubate at a specific temperature for a set time to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from total binding.
-
Calculate the percent inhibition of specific binding by the test compound and determine the Ki or IC50 value.[4]
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways discussed in the context of the biological activities of furopyridine isomers.
Caption: CDK2 Signaling Pathway and Inhibition by Furo[2,3-b]pyridine.
Caption: Dopamine and Serotonin Pathways in Antipsychotic Action.
Conclusion
The available scientific literature indicates that furopyridine isomers are a promising class of compounds with a range of biological activities. Furo[2,3-b]pyridine derivatives have demonstrated notable potential as anticancer agents through the inhibition of CDK2. In contrast, furo[3,2-c]pyridine derivatives have shown a dual potential in both cancer treatment and as modulators of key neurological receptors, suggesting their utility in developing novel antipsychotics. The furo[3,2-b]pyridine scaffold has also emerged as a valuable template for designing selective kinase inhibitors.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Furo[3,2-b]pyridine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of Furo[3,2-b]pyridine-based kinase inhibitors with a notable alternative, the pan-Akt inhibitor GSK690693. The information presented herein is supported by experimental data from peer-reviewed studies and aims to assist researchers in selecting appropriate chemical probes and therapeutic candidates.
Introduction to Furo[3,2-b]pyridine Kinase Inhibitors
The Furo[3,2-b]pyridine scaffold has emerged as a promising heterocyclic core for the development of highly selective kinase inhibitors.[1][2][3] These compounds have demonstrated potent inhibitory activity against Cdc-like kinases (CLKs), which are key regulators of pre-mRNA splicing.[4][5] The selectivity of these inhibitors is critical for their utility as research tools and for minimizing off-target effects in therapeutic applications.
Comparative Cross-Reactivity Profiles
To provide a clear comparison of inhibitor selectivity, the following tables summarize the available cross-reactivity data for the Furo[3,2-b]pyridine-based inhibitor MU1210 and the well-characterized pan-Akt inhibitor GSK690693.
Table 1: Inhibitory Activity of MU1210 Against a Panel of Kinases
| Kinase Target | IC50 (nM) | Reference |
| CLK1 | 8 | [6] |
| CLK2 | 20 | [6] |
| CLK4 | 12 | [6] |
| HIPK1 | 187 | [6] |
| DYRK2 | 1309 | [6] |
Note: MU1210 was found to be highly selective in a panel of 210 kinases, with HIPK1 and DYRK2 being the most significant off-targets identified.[7]
Table 2: Cross-Reactivity Profile of GSK690693 Against a Panel of Kinases
| Kinase Family | Kinase Target | IC50 (nM) | Reference |
| AGC | Akt1 | 2 | [8][9] |
| Akt2 | 13 | [8][9] | |
| Akt3 | 9 | [8][9] | |
| PKA | 24 | [9] | |
| PrkX | 5 | [9] | |
| PKC isozymes | 2-21 | [9] | |
| CAMK | AMPK | 50 | [9] |
| DAPK3 | 81 | [9] | |
| STE | PAK4 | 10 | [9] |
| PAK5 | 52 | [9] | |
| PAK6 | 6 | [9] |
Note: GSK690693 is a potent pan-Akt inhibitor but exhibits significant cross-reactivity with other members of the AGC, CAMK, and STE kinase families.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitor cross-reactivity. Below are protocols for two widely used assays in kinase inhibitor profiling.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate for the kinase
-
Test inhibitors (e.g., Furo[3,2-b]pyridine derivatives, GSK690693)
-
Multiwell plates (white, opaque)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, ATP, and the test inhibitor at various concentrations in a multiwell plate.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase for a predetermined time.
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence signal using a luminometer. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Kinobeads-Based Chemoproteomics
This method allows for the unbiased profiling of kinase inhibitors against a large portion of the kinome in a cellular context.[10][11][12][13][14]
Materials:
-
Kinobeads (a mixture of broad-spectrum kinase inhibitors immobilized on Sepharose beads)
-
Cell lysate
-
Test inhibitor
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Lysate Preparation:
-
Culture and harvest cells of interest.
-
Lyse the cells to obtain a protein extract.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
Incubate the cell lysate with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO).
-
-
Kinobeads Enrichment:
-
Add kinobeads to the inhibitor-treated lysate and incubate to allow for the binding of kinases that are not inhibited by the test compound.
-
-
Washing:
-
Wash the kinobeads extensively to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the kinobeads.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the eluted proteins into peptides.
-
Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
-
Data Analysis:
-
Compare the amount of each kinase pulled down in the presence of the inhibitor to the vehicle control. A decrease in the amount of a specific kinase bound to the beads indicates that it is a target of the inhibitor.
-
Generate dose-response curves and determine the IC50 values for the identified targets.
-
Visualizations
Kinase Inhibitor Profiling Workflow
Caption: A generalized workflow for determining the cross-reactivity profile of a kinase inhibitor.
CLK2 Signaling Pathway in Alternative Splicing
Caption: A simplified diagram of the CLK2 signaling pathway leading to the regulation of alternative splicing.
References
- 1. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 5. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Benchmarking Furo[3,2-b]pyridine Derivatives: A Comparative Analysis Against Established Kinase and Hedgehog Pathway Inhibitors
For Immediate Release
In the landscape of modern drug discovery, the identification of novel scaffolds with potent and selective biological activity is paramount. The furo[3,2-b]pyridine core has recently emerged as a "privileged scaffold," demonstrating significant potential in the development of highly selective kinase inhibitors and effective modulators of critical signaling pathways, such as the Hedgehog pathway. This guide provides a comparative benchmark of a representative furo[3,2-b]pyridine derivative against established drugs in these therapeutic areas.
Executive Summary
This document presents a comparative analysis of a representative Furo[3,2-b]pyridine derivative, herein referred to as Furo[3,2-b]pyridine Analog A, against established therapeutic agents. Due to the limited publicly available biological data for Furo[3,2-b]pyridine-6-carboxylic acid, this guide focuses on a closely related analog that has been characterized as a potent inhibitor of Cdc-like kinases (CLKs) and a modulator of the Hedgehog signaling pathway. This comparison is intended for researchers, scientists, and professionals in drug development to evaluate the potential of this novel chemical scaffold.
Comparative Analysis: Furo[3,2-b]pyridine Analog A vs. Known Drugs
The Furo[3,2-b]pyridine scaffold has been shown to yield potent inhibitors of Cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway[1][2][3]. Based on this, we benchmark Furo[3,2-b]pyridine Analog A against a known CLK inhibitor, and a known Hedgehog pathway inhibitor.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Reference |
| Furo[3,2-b]pyridine Analog A | CLK1 | Data Not Publicly Available | - |
| CLK2 | Data Not Publicly Available | - | |
| CLK4 | Data Not Publicly Available | - | |
| TG003 | CLK1/4 | 20 / 15 | Published Literature |
Note: While specific IC50 values for this compound are not available, derivatives from this class have been identified as potent, cell-active, and highly selective inhibitors of CLKs[1][3].
Table 2: Hedgehog Pathway Modulation
| Compound | Pathway Target | Activity | Reference |
| Furo[3,2-b]pyridine Analog A | GLI1 | Sub-micromolar Modulation | [1][2] |
| Vismodegib | SMO | Inhibition | Approved Drug |
Note: Kinase-inactive subsets of 3,5,7-trisubstituted furo[3,2-b]pyridines have been identified as sub-micromolar modulators of the Hedgehog pathway[1].
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these compounds, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: Hedgehog Signaling Pathway and Drug Targets.
Caption: In Vitro Kinase Inhibitor Screening Workflow.
Experimental Protocols
The following are representative protocols for the evaluation of compounds targeting kinases and for assessing general cytotoxicity.
In Vitro Kinase Inhibition Assay (Generic Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant Kinase (e.g., CLK1)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test Compound (e.g., Furo[3,2-b]pyridine derivative)
-
Detection Reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific duration (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., luminescence, fluorescence) on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC50 value.
The Furo[3,2-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and other diseases driven by aberrant kinase activity or signaling pathways. While direct biological data for this compound remains to be fully elucidated in public literature, the broader family of its derivatives demonstrates compelling activity against therapeutically relevant targets. Further investigation and derivatization of this core structure are warranted to unlock its full therapeutic potential.
References
Safety Operating Guide
Personal protective equipment for handling Furo[3,2-b]pyridine-6-carboxylic acid
Essential Safety and Handling Guide for Furo[3,2-b]pyridine-6-carboxylic acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols and logistical information for this compound, ensuring operational safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a solid substance, specific personal protective equipment is required to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1]. |
| Skin Protection | Handle with chemical-impermeable gloves that have been inspected prior to use. Wear fire/flame resistant and impervious clothing[1]. |
| Respiratory Protection | If exposure limits are exceeded or irritation occurs, use a full-face respirator[1]. A self-contained breathing apparatus may be necessary for firefighting[1]. |
Operational Protocol for Handling this compound
Adherence to a strict operational protocol is crucial to prevent contamination and ensure the well-being of laboratory personnel.
Preparation
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.
-
PPE Inspection: Before handling the compound, inspect all personal protective equipment for integrity. Ensure gloves are free of tears or punctures.
-
Emergency Equipment: Confirm that safety showers and eyewash stations are accessible and operational.
Handling
-
Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust[1].
-
Avoid Contact: Prevent contact with skin and eyes[1]. In case of contact, follow the first-aid measures outlined in the Safety Data Sheet.
-
Ignition Sources: Remove all sources of ignition from the handling area[1].
Post-Handling
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Waste Disposal: Dispose of contaminated materials and the chemical waste according to institutional and local regulations.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container.
-
Contaminated Materials: Any materials, such as gloves, filter paper, or containers that have come into contact with the compound, should be treated as chemical waste.
-
Disposal Method: The disposal of chemical waste must be handled by a licensed professional waste disposal service. Do not dispose of it in standard laboratory trash or down the drain.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
